Efrapeptin F
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOHIZZZBGXUNW-TYMATEDWSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N18O16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157011 | |
| Record name | Efrapeptin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131353-66-7 | |
| Record name | Efrapeptin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efrapeptin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Efrapeptin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptin F is a member of the efrapeptin family, a group of linear non-ribosomal peptides (NRPs) with potent biological activities. These peptides are primarily known as inhibitors of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme in cellular energy metabolism. This inhibitory action confers upon them a range of promising therapeutic and research applications, including antitumor, antimalarial, and insecticidal properties. This technical guide provides an in-depth exploration of the origin of this compound, from its microbial source to its biosynthesis, supported by experimental protocols and quantitative data.
Microbial Origin and Production
This compound is a secondary metabolite produced by filamentous fungi belonging to the genus Tolypocladium. Several species within this genus have been identified as producers of efrapeptins, with varying profiles of the different analogues.
Producing Organisms
The primary fungal producers of this compound and its related analogues include:
-
Tolypocladium geodes : This species is a notable producer of this compound, often being the major efrapeptin component in its extracts.[1]
-
Tolypocladium niveum (also known as Tolypocladium inflatum or Beauveria nivea): This species also produces a range of efrapeptins.[2][3]
-
Tolypocladium cylindrosporum : Strains of this species have also been shown to produce efrapeptins.
The production of this compound and other efrapeptins can be influenced by the specific fungal strain and the composition of the culture medium.
Directed Biosynthesis
The relative abundance of different efrapeptins can be manipulated by precursor-directed biosynthesis. This compound differs from Efrapeptin D by a single amino acid residue; this compound contains an alanine residue where Efrapeptin D has a glycine. Research has shown that supplementing the culture medium with L-alanine can significantly increase the production of this compound.[1] Conversely, the addition of glycine favors the production of Efrapeptin D.[1] This provides a valuable strategy for enhancing the yield of the desired efrapeptin analogue.
Biosynthesis of this compound
As a non-ribosomal peptide, this compound is synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and modifications that are not possible in ribosomal protein synthesis. The genome of Tolypocladium inflatum is known to contain numerous putative biosynthetic gene clusters for secondary metabolites, including a significant number of NRPSs.[2][3][4]
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The NRPS responsible for this compound synthesis is organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. Each module typically contains a set of core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.
The synthesis of this compound proceeds in an assembly-line fashion, with the growing peptide chain being passed from one module to the next. The process is terminated by a Thioesterase (TE) domain , which releases the final peptide product.
References
- 1. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster | PLOS Genetics [journals.plos.org]
- 3. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efrapeptin F: A Technical Guide to Fungal Production, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptins are a class of linear peptide antibiotics produced by various filamentous fungi. These secondary metabolites are of significant interest to the scientific community due to their potent biological activities, including insecticidal, antifungal, and antitumor properties. Their primary mechanism of action involves the inhibition of mitochondrial F1F0-ATPase (ATP synthase). This technical guide provides an in-depth overview of the fungal species known to produce Efrapeptin F, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
This compound Producing Fungal Species
The predominant producers of efrapeptins belong to the fungal genus Tolypocladium. Several species within this genus have been identified as sources of these bioactive peptides. Notably, Tolypocladium geodes has been recognized as a significant producer of this compound. Other species such as Tolypocladium niveum and Tolypocladium cylindrosporum also produce a range of efrapeptins, though the relative abundance of each type varies between species and even strains.[1]
Data Presentation: Efrapeptin Production
While precise yields of this compound can vary significantly based on the fungal strain and fermentation conditions, the following table summarizes the relative abundance of different efrapeptins produced by key Tolypocladium species. This information is critical for selecting the appropriate fungal source for targeted production of this compound.
| Fungal Species | Major Efrapeptins Produced | Relative Abundance of this compound |
| Tolypocladium geodes | F, G | High |
| Tolypocladium niveum | D, E | Moderate to Low |
| Tolypocladium cylindrosporum | F, G | High |
Experimental Protocols
Fungal Fermentation for Efrapeptin Production (Submerged Culture)
This protocol outlines a general procedure for the submerged fermentation of Tolypocladium geodes to produce this compound. Optimization of media components and fermentation parameters is recommended for maximizing yield.
a. Media Preparation (per liter):
-
Potato Dextrose Broth (PDB): 24 g
-
Yeast Extract: 5 g
-
Adjust pH to 6.5 with 1M HCl or 1M NaOH before autoclaving.
b. Inoculum Preparation:
-
Grow Tolypocladium geodes on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until well-sporulated.
-
Harvest spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.
c. Fermentation:
-
Inoculate 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days.
Extraction and Purification of this compound
This protocol describes the extraction and initial purification of efrapeptins from the fungal culture broth.
a. Extraction:
-
After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2][3][4][5]
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelium can also be extracted by homogenization in methanol or ethyl acetate to recover intracellular efrapeptins.
b. Purification (Flash Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a stepwise gradient of methanol in dichloromethane (e.g., 1% to 10% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Start with 30% acetonitrile and increase to 100% acetonitrile over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.[6]
-
Injection Volume: 20 µL.
b. Sample Preparation:
-
Dissolve a known weight of the dried extract or purified fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
c. Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of F1-ATPase
This compound exerts its biological activity by targeting the F1 subunit of the mitochondrial F1F0-ATPase. It binds within the central cavity of the F1 moiety, preventing the conformational changes necessary for ATP synthesis and hydrolysis. This leads to the disruption of cellular energy metabolism.
Caption: Inhibition of mitochondrial F1-ATPase by this compound.
Biosynthetic Pathway: Non-Ribosomal Peptide Synthetase (NRPS)
Efrapeptins are synthesized by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[7][8] These enzymatic assembly lines activate and link amino acid monomers in a specific sequence to build the peptide chain. An NRPS module is typically responsible for the incorporation of a single amino acid and consists of several domains.
Caption: A simplified module of a Non-Ribosomal Peptide Synthetase (NRPS).
Experimental Workflow for this compound Production and Analysis
The following diagram illustrates a typical workflow for the production, extraction, purification, and analysis of this compound from a fungal source.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Based Characterization, Antibacterial, Antifungal and Anti-Oncogenic Activity of Ethyl Acetate Extract of Aspergillus niger Strain AK-6 Isolated from Rhizospheric Soil [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 8. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Efrapeptin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure of Efrapeptin F, a potent peptide inhibitor of mitochondrial F1F0-ATPase. The document details its amino acid composition, three-dimensional conformation as determined by X-ray crystallography, and the nonribosomal peptide synthetase (NRPS) pathway responsible for its biosynthesis.
Chemical Structure and Composition
This compound is a linear peptide with the following amino acid sequence:
Ac-Pip-Aib-Pip-Aib-Aib-Leu-βAla-Gly-Aib-Aib-Pip-Aib-Ala-Leu-Iva-Leu-NH-CH(CH₂-CH(CH₃)₂)-CH₂-N-heterocycle
Where:
-
Ac: Acetyl group
-
Pip: Pipecolic acid
-
Aib: α-aminoisobutyric acid
-
Leu: Leucine
-
βAla: β-Alanine
-
Gly: Glycine
-
Ala: Alanine
-
Iva: Isovaline
-
N-heterocycle: A C-terminal 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium moiety attached to the final leucine residue.
The molecular formula of this compound is C₈₂H₁₄₁N₁₈O₁₆⁺, and its molecular weight is 1635.1 g/mol .[1]
Quantitative Structural Data
The three-dimensional structure of this compound has been determined in a complex with bovine mitochondrial F1-ATPase at a resolution of 3.1 Å through X-ray crystallography (PDB ID: 1EFR).[2] The peptide adopts a conformation with two helical domains connected by a flexible linker.
Table 1: Selected Bond Lengths in this compound (from PDB ID: 1EFR)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C | O | 1.25 |
| C | N | 1.33 |
| CA | C | 1.52 |
| CA | N | 1.46 |
| CB | CA | 1.53 |
Table 2: Selected Bond Angles in this compound (from PDB ID: 1EFR)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O | C | N | 125.0 |
| C | N | CA | 121.7 |
| N | CA | C | 111.2 |
| CA | C | O | 120.4 |
| CA | C | N | 116.5 |
Note: The values presented are representative and may vary slightly for different residues within the peptide chain.
Experimental Protocols
Structure Elucidation by X-ray Crystallography
The following protocol is a summary of the methods used to determine the crystal structure of the this compound-F1-ATPase complex.
1. Crystallization:
- Bovine mitochondrial F1-ATPase was co-crystallized with this compound.
- Crystals were grown using the microdialysis method at a pH of 7.2 and a temperature of 22-24 °C.[2]
- The crystallization solution contained PEG 6000 as a precipitant, Tris-HCl buffer, sodium chloride, and EDTA.[2]
2. Data Collection:
- X-ray diffraction data were collected at a synchrotron source (SRS BEAMLINE PX9.6).[2]
- The data were collected at a temperature of 100 K using an image plate detector.[2]
3. Structure Solution and Refinement:
- The structure was solved by molecular replacement using a previously determined structure of F1-ATPase (PDB ID: 1bmf) as a starting model.[2]
- The model was refined using the TNT software package.[3] The final R-factor was 0.177 and the R-free was 0.225.[2]
Biosynthesis Studies
The biosynthesis of this compound is mediated by a large, multi-modular nonribosomal peptide synthetase (NRPS). The following outlines a general approach for studying this biosynthetic pathway.
1. Fungal Culture and Efrapeptin Extraction:
- Tolypocladium geodes is cultured in a shaken liquid medium.
- Efrapeptins are extracted from the culture using dichloromethane.
- High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different efrapeptin variants.[4]
2. Directed Biosynthesis:
- To confirm the incorporation of specific amino acid precursors, the culture medium is supplemented with the amino acid of interest (e.g., alanine).
- The relative abundance of the corresponding efrapeptin variant (e.g., this compound) is then analyzed by HPLC to demonstrate directed biosynthesis.[4]
3. Gene Cluster Analysis:
- The genome of the producing organism (Tolypocladium inflatum) is sequenced.
- Bioinformatic tools such as antiSMASH are used to identify the NRPS gene cluster responsible for efrapeptin biosynthesis.
- The organization of the modules and the substrate specificity of the adenylation (A) domains are predicted based on sequence homology.
Visualizations
This compound Biosynthesis Workflow
The following diagram illustrates the general workflow for the nonribosomal peptide synthesis of this compound.
Caption: General workflow of this compound biosynthesis by NRPS.
Experimental Workflow for Structure Elucidation
This diagram outlines the key steps involved in determining the three-dimensional structure of this compound.
Caption: Workflow for X-ray crystallographic structure determination.
References
- 1. Analyzing MMCIF Files using Biopython — Python Data and Scripting for Biochemists and Molecular Biologists [education.molssi.org]
- 2. PDBeCIF: mmCif parser and API — PDBeCIF documentation [pdbeurope.github.io]
- 3. GitHub - rcsb/py-mmcif_demo: Demo using mmcif parser to parse PDBx/mmCIF-format files in the Protein Data Bank [github.com]
- 4. Parsing mmCIF files using Biopython - Bioinformatics with Python Cookbook [Book] [oreilly.com]
Efrapeptin F: A Technical Guide to its Mechanism of ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptin F, a member of the efrapeptin family of lipophilic peptide antibiotics produced by fungi of the genus Tolypocladium, is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V). This enzyme is central to cellular energy metabolism, responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient. The unique inhibitory action of this compound has made it a valuable tool in mitochondrial research and a subject of interest in drug development. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits ATP synthase, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Core Mechanism of Inhibition
This compound inhibits both the ATP synthesis and hydrolysis activities of F1F0-ATP synthase.[1][2] Its primary target is the F1 catalytic domain of the enzyme. The binding of this compound induces a state that prevents the necessary conformational changes required for the enzyme's rotary catalytic mechanism.
Specifically, this compound binds within a large central cavity of the F1 domain.[1] This binding site is lined by residues from the βE (empty), αE, and αTP subunits, as well as the α-helical structure of the γ subunit.[1] The interaction is predominantly hydrophobic, with the potential for two intermolecular hydrogen bonds further stabilizing the complex.[1]
The crucial consequence of this compound binding is the prevention of the βE subunit from transitioning into a nucleotide-binding conformation.[2][3][4] This conformational change is a fundamental step in the binding change mechanism of ATP synthesis, where the three catalytic β subunits cycle through "open" (empty), "loose" (ADP and Pi binding), and "tight" (ATP synthesis) states. By locking the βE subunit in an open or "empty" state, this compound effectively stalls the rotation of the central γ subunit, thereby inhibiting the entire catalytic cycle. During ATP synthesis, the mode of inhibition by efrapeptin is competitive with respect to both ADP and phosphate.[1][5]
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters describing the inhibition of ATP synthase by efrapeptin.
| Parameter | Value | Species/System | Notes | Reference |
| Dissociation Constant (Kd) | 10 nM (10⁻⁸ M) | Bovine Heart Submitochondrial Particles | Estimated for the enzyme-inhibitor complex under conditions for either ATP synthesis or hydrolysis.[5] | [5] |
| Inhibition Stoichiometry | 0.56 mol/mol F1 | Bovine Heart Submitochondrial Particles | Molar ratio of efrapeptin to F1-ATPase required for 50% inhibition of ATP hydrolysis activity.[5] | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of this compound inhibition and the logical flow of its investigation.
Caption: Mechanism of ATP synthase inhibition by this compound.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of inhibition of oxidative phosphorylation by efrapeptin (A23871). Evidence for an alternating site mechanism for ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efrapeptin F: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrapeptin F, a linear peptidic natural product produced by fungi of the genus Tolypocladium, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This technical guide provides an in-depth analysis of the core biological functions of this compound, with a primary focus on its mechanism of action as a powerful inhibitor of mitochondrial F1Fo-ATP synthase. This document details its cytotoxic, insecticidal, antibacterial, and antifungal properties, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key biological assays and provides visualizations of the critical signaling pathways affected by this compound, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Efrapeptins are a class of peptide secondary metabolites known for their wide range of biological effects. Among them, this compound is a notable member, characterized by its unique amino acid sequence: Ac-Pip-Aib-Pip-Aib-Aib-Leu-bAla-Gly-Aib-Aib-Pip-Aib-Ala-Leu-Iva-Unk.[1] Its primary mode of action is the potent and specific inhibition of mitochondrial F1Fo-ATP synthase, a crucial enzyme responsible for ATP production in eukaryotic cells. This inhibitory action is the foundation for its diverse biological impacts, which include cytotoxicity against cancer cells, insecticidal activity, and antimicrobial effects against various pathogens.[1]
Mechanism of Action: Inhibition of Mitochondrial F1Fo-ATP Synthase
The primary molecular target of this compound is the F1 subcomplex of the mitochondrial F1Fo-ATP synthase. This compound binds to a unique site within the central cavity of the F1 domain.[2][3] This binding interaction obstructs the conformational changes of the catalytic β-subunits that are essential for both ATP synthesis and hydrolysis.[2][3] By locking the enzyme in an inactive state, this compound effectively shuts down the primary source of cellular energy, leading to a cascade of downstream cellular events.
Biological Activities of this compound
The potent inhibition of ATP synthesis by this compound translates into a range of significant biological activities.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily attributed to the depletion of intracellular ATP, which triggers the intrinsic pathway of apoptosis. Promising cytotoxic activity was exhibited by efrapeptins Eα, F, and G versus H125 cells with an IC50 value of about 1.3 nM.[1]
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC50 Value | Reference |
| H125 (Human Lung Cancer) | ~1.3 nM | [1] |
| MCF-7 (Human Breast Cancer) | 27 nM (mixture of efrapeptins) | [3] |
Insecticidal Activity
Efrapeptins have been shown to be toxic to a wide range of insects when injected into the haemocoel, with mortality being dose-related.[4] This insecticidal action is also a direct consequence of ATP synthase inhibition.
Table 2: Insecticidal Activity of Efrapeptins
| Insect Larvae | LD50 Value | Reference |
| Galleria mellonella | 30 ng/larva | [3] |
| Manduca sexta | 47 ng/larva | [3] |
Antimicrobial Activity
This compound also exhibits limited antifungal and antibacterial activity.[4] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, studies have shown its inhibitory effects on various microorganisms. For instance, a mixture of efrapeptins showed that Aspergillus ochraceus was the most sensitive fungus at 20 µg per disc, while Mucor, Fusarium, and Cladosporium species were slightly inhibited at 50 µg per disc.[3] Micrococcus luteus has been identified as being extremely sensitive to efrapeptins.[4]
Table 3: Qualitative Antimicrobial Activity of Efrapeptins
| Microorganism | Activity | Concentration/Method | Reference |
| Aspergillus ochraceus | Sensitive | 20 µ g/disc (disc diffusion) | [3] |
| Mucor spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |
| Fusarium spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |
| Cladosporium spp. | Slightly Inhibited | 50 µ g/disc (disc diffusion) | [3] |
| Micrococcus luteus | Extremely Sensitive | Not specified | [4] |
Signaling Pathways Modulated by this compound
The inhibition of F1Fo-ATP synthase by this compound initiates a cascade of signaling events, primarily stemming from cellular energy depletion and mitochondrial stress.
Mitochondrial-Mediated Apoptosis
Depletion of ATP is a potent trigger for the intrinsic pathway of apoptosis. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c, in the cytosol, associates with Apaf-1 to form the apoptosome, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio. The ATP depletion caused by this compound leads to the activation of AMPK. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis). This positions AMPK as a key mediator of the cellular response to this compound-induced energy stress.
Caption: Activation of the AMPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's biological activity are provided below.
F1-ATPase Inhibition Assay
This protocol outlines the measurement of F1-ATPase activity and its inhibition by this compound using a purified enzyme preparation.
Materials:
-
Purified F1-ATPase enzyme
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Phosphate standard solution
-
Malachite green reagent
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of purified F1-ATPase to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with the solvent alone.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a specific concentration of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis to produce a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Caption: Experimental workflow for the F1-ATPase inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., H125)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include control wells with medium and solvent alone.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Disk Diffusion - Kirby-Bauer Method)
This method is used to determine the susceptibility of bacteria to a particular antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm in diameter)
-
This compound stock solution
-
Sterile swabs
-
Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. A control disk impregnated with the solvent should also be included.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.
Conclusion
This compound is a potent bioactive peptide with a well-defined mechanism of action centered on the inhibition of mitochondrial F1Fo-ATP synthase. This primary action gives rise to a spectrum of biological activities, including significant cytotoxicity against cancer cells, insecticidal effects, and antimicrobial properties. The depletion of cellular ATP triggers critical signaling pathways, most notably the mitochondrial pathway of apoptosis and the activation of the energy-sensing AMPK pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should focus on obtaining more extensive quantitative data for its antimicrobial activities and further elucidating the intricate downstream signaling consequences of ATP synthase inhibition to fully exploit its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Efrapeptins: A Technical Guide to their Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrapeptins are a group of fungal-derived, linear peptide antibiotics belonging to the peptaibol class. First isolated from species of the fungus Tolypocladium, they have garnered significant interest due to their potent and diverse biological activities, including insecticidal, antifungal, and antitumor properties. The primary mechanism of action for these activities is the potent and specific inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism. This technical guide provides an in-depth overview of the discovery and history of efrapeptins, their physicochemical properties, and a detailed examination of their mechanism of action. Furthermore, this guide includes a compilation of quantitative biological activity data, detailed experimental protocols for their isolation and characterization, and a proposed model for their biosynthesis via non-ribosomal peptide synthetases.
Discovery and History
Efrapeptins were first identified as hydrophobic peptide antibiotics of fungal origin by the Lilly Research Laboratories, where they were initially designated as A23871 or efrastatin.[1] The producing organism was identified as Tolypocladium inflatum Gams, which was later synonymized with Tolypocladium niveum.[1][2] Subsequent research has shown that other species of Tolypocladium, such as T. geodes, also produce efrapeptins.[3] Additionally, structurally related compounds, termed neo-efrapeptins, have been isolated from the fungus Geotrichum candidum, and a new variant, efrapeptin J, was discovered in a marine species of Tolypocladium.[4][5]
Early studies quickly established that the primary biological activity of efrapeptins was the potent inhibition of mitochondrial ATPase.[1] This discovery made them valuable tools for studying the mechanisms of oxidative phosphorylation. Over the years, further research has elucidated their insecticidal, antifungal, and, more recently, their potential as antitumor agents.[3][6][7]
Physicochemical Properties and Structure
Efrapeptins are classified as peptaibiotics, a class of peptides rich in non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and often containing a C-terminal amino alcohol.[8] They are linear peptides with a molecular weight of approximately 1600 Da.[9] The peptide backbone is rich in hydrophobic amino acids and is characterized by the presence of multiple residues of Aib, L-pipecolic acid (Pip), and a single β-alanine residue.[4][9] The N-terminus is acetylated, and the C-terminus is capped with an unusual cationic heterocycle, 1,5-diazabicyclo[4.3.0]non-5-ene.[8][9]
The high content of Aib residues induces a stable helical conformation, primarily a 3(10)-helix, which is crucial for their biological activity.[4][9] This helical structure allows the peptide to span biological membranes and interact with its target, the F1Fo-ATP synthase.
Quantitative Biological Data
The biological activities of efrapeptins have been quantified against various targets. The following tables summarize the available data on their production, inhibitory, and cytotoxic effects.
Table 1: Production Yield of Efrapeptins from Tolypocladium Species
| Producing Organism | Cultivation Time | Yield of Crude Efrapeptins | Reference |
| Tolypocladium inflatum | 26 days | ~50 mg/L | [1] |
| Tolypocladium niveum | Not Specified | 2.9 mg/100 mL culture filtrate | [3] |
Table 2: F1Fo-ATPase Inhibitory Activity of Efrapeptins
| Efrapeptin Variant | Target Enzyme | Inhibition Metric | Value | Reference |
| Efrapeptin Mix | Bovine Heart Mitochondria F1Fo-ATPase | IC50 | ~1-2 µM | [7] |
| Efrapeptin | Submitochondrial Particles | Kd | ~10⁻⁸ M | [10] |
Table 3: Insecticidal and Antifungal Activity of Efrapeptins
| Activity Type | Target Organism | Metric | Value | Reference |
| Insecticidal | Galleria mellonella (larvae) | LD50 (injection) | 30 ng/larva | [6] |
| Insecticidal | Manduca sexta (larvae) | LD50 (injection) | 47 ng/larva | [6] |
| Antifungal | Aspergillus ochraceus | Zone of Inhibition | Observed at 20 µ g/disc | [1] |
| Antifungal | Fusarium and Mucor species | Zone of Inhibition | Slight inhibition at 50 µ g/disc | [1] |
Table 4: Antitumor Activity of Efrapeptins
| Efrapeptin Variant | Cell Line | Metric | Value | Reference |
| Efrapeptin B | Various cancer cell lines | IC50 | 6 nM - 3.4 µM | [1] |
| Efrapeptin C | MCF-7 (breast cancer) | Growth Inhibition | 4-fold more potent than methylated analogue | [9] |
Mechanism of Action
Inhibition of F1Fo-ATP Synthase
The primary and most well-characterized mechanism of action of efrapeptins is the potent and specific inhibition of F1Fo-ATP synthase (also known as mitochondrial complex V). This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate (Pi), driven by the proton gradient across the inner mitochondrial membrane.
Efrapeptins bind to the F1 subunit of the enzyme, which is the catalytic portion that resides in the mitochondrial matrix.[1][9] The binding site is located in the central cavity of the F1 moiety, at the interface of the α and β subunits and in proximity to the γ subunit.[7] This binding is competitive with respect to both ADP and Pi during ATP synthesis.[10] By occupying this critical site, efrapeptins lock the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP synthesis and hydrolysis.
Figure 1. Mechanism of F1Fo-ATP Synthase Inhibition by Efrapeptin.
Antitumor Mechanisms
In addition to their effects on ATP synthesis, efrapeptins have demonstrated antitumor activity through other mechanisms.[6] They have been shown to inhibit the chymotrypsin-like and caspase-like activities of the 26S proteasome and to suppress the chaperone function of Hsp90.[6] The latter is achieved by dissociating the complex of Hsp90 with its co-chaperone, F1Fo-ATPase.[6] More recently, efrapeptin J has been identified as a down-regulator of the molecular chaperone GRP78, which is involved in cancer cell survival under endoplasmic reticulum stress.[5]
Figure 2. Antitumor Mechanisms of Efrapeptins.
Biosynthesis
Efrapeptins are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] The genome of Tolypocladium inflatum has been sequenced and is known to contain 19 NRPS gene clusters.[3][6][12] While the specific gene cluster responsible for efrapeptin biosynthesis has not been definitively characterized, it is understood to be one of these NRPS clusters.[11]
NRPSs assemble peptides in a stepwise manner, with each module responsible for the incorporation of a specific amino acid. A typical NRPS module consists of an adenylation (A) domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the growing peptide chain, and a condensation (C) domain, which catalyzes peptide bond formation. The final module typically contains a thioesterase (TE) domain that releases the completed peptide.
Figure 3. Generalized Workflow of Efrapeptin Biosynthesis by NRPS.
Directed biosynthesis studies have shown that the relative abundance of different efrapeptin analogues can be influenced by supplementing the culture medium with specific amino acids.[13] For example, the addition of alanine increases the production of efrapeptin F, while the addition of glycine favors the production of efrapeptin D.[13]
Experimental Protocols
Isolation and Purification of Efrapeptins
The following protocol is a synthesized methodology based on published procedures for the isolation and purification of efrapeptins from Tolypocladium cultures.[14][15]
Figure 4. Workflow for the Isolation and Purification of Efrapeptins.
1. Fungal Culture and Extraction:
- Cultivate Tolypocladium sp. in a suitable liquid medium (e.g., potato dextrose broth) with shaking for 14-28 days at 25°C.
- Separate the mycelia from the culture broth by filtration.
- Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a nonpolar organic solvent, such as dichloromethane or ethyl acetate.
- Collect the organic phase and concentrate it to dryness under reduced pressure using a rotary evaporator.
2. Chromatographic Purification:
- Size-Exclusion Chromatography:
- Dissolve the crude extract in a minimal volume of methanol.
- Apply the dissolved extract to a Sephadex LH-60 column equilibrated with methanol.
- Elute the column with methanol and collect fractions.
- Assay the fractions for ATPase inhibitory activity to identify the efrapeptin-containing fractions.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the active fractions from the size-exclusion chromatography and concentrate them.
- Dissolve the concentrated sample in the mobile phase.
- Inject the sample onto a C18 reverse-phase HPLC column.
- Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the peaks corresponding to the different efrapeptin analogues.
3. Structural Verification:
- Confirm the identity and purity of the isolated efrapeptins using mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
F1Fo-ATPase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of efrapeptins on F1Fo-ATPase.[7][16]
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2.
- Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (1 mM), NADH (0.2 mM), pyruvate kinase (5 units/mL), and lactate dehydrogenase (7 units/mL).
- Substrate: 5 mM ATP solution.
- Enzyme: Isolated mitochondrial F1-ATPase or submitochondrial particles.
- Inhibitor: Efrapeptin solution of known concentration.
2. Assay Procedure:
- In a cuvette, combine the enzyme-coupling mix and the enzyme preparation.
- Add the efrapeptin solution at various concentrations and incubate for 5-10 minutes at 37°C to allow for binding.
- Initiate the reaction by adding the ATP solution.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Calculate the rate of ATP hydrolysis from the change in absorbance over time.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the efrapeptin concentration.
Conclusion and Future Perspectives
Efrapeptins represent a fascinating class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their potent inhibition of the ubiquitous and essential F1Fo-ATP synthase makes them valuable tools for biochemical research and provides a basis for their insecticidal and antifungal properties. The discovery of their antitumor activities, mediated through multiple pathways, has opened new avenues for therapeutic development.
Future research should focus on several key areas. The definitive identification and characterization of the efrapeptin biosynthetic gene cluster in Tolypocladium species would enable the use of synthetic biology approaches to generate novel analogues with improved therapeutic properties. Further investigation into the structure-activity relationships of different efrapeptin variants could lead to the design of more potent and selective inhibitors. Finally, a more comprehensive understanding of their in vivo efficacy and safety profiles is necessary to fully realize their potential as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolypocladium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The genome of tolypocladium inflatum: evolution, organization, and expression of the cyclosporin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]
- 10. Activity of antibiotics against Fusarium and Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolypocladamide H and the Proposed Tolypocladamide NRPS in Tolypocladium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sequences of Tolypins, Insecticidal Efrapeptin-Type Peptaibiotics from Species of the Fungal Genus Tolypocladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition sites in F1-ATPase from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to Efrapeptin F Biosynthesis in Tolypocladium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrapeptins, a class of non-ribosomally synthesized peptides produced by the fungal genus Tolypocladium, have garnered significant interest due to their potent insecticidal, antifungal, and anticancer activities. This technical guide provides a comprehensive overview of the biosynthesis of Efrapeptin F, a prominent member of this family. While the complete biosynthetic gene cluster for efrapeptins has yet to be fully elucidated in the public domain, this document synthesizes the current understanding of its non-ribosomal peptide synthetase (NRPS) mediated assembly, drawing upon genomic data from Tolypocladium inflatum and established principles of NRPS enzymology. We present a putative modular architecture of the this compound synthetase, detail the hypothetical enzymatic functions, and provide a logical framework for the experimental investigation of this complex pathway. This guide is intended to serve as a foundational resource for researchers seeking to understand, engineer, and exploit the biosynthetic machinery of these promising bioactive compounds.
Introduction to Efrapeptins and their Bioactivity
Efrapeptins are linear peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a unique C-terminal heterocyclic cap.[1] These secondary metabolites are produced by various species of the entomopathogenic fungus Tolypocladium.[2][3] Their primary mode of action involves the inhibition of mitochondrial F1Fo-ATPase, leading to a disruption of cellular energy metabolism.[1] This potent bioactivity makes them attractive candidates for the development of novel insecticides and therapeutic agents. This compound, a key member of this family, is distinguished from other efrapeptins, such as Efrapeptin D, by the incorporation of an alanine residue in place of a glycine.[4]
The Genetic Blueprint: Non-Ribosomal Peptide Synthetase (NRPS)
The biosynthesis of efrapeptins does not follow the canonical ribosome-mediated protein synthesis pathway. Instead, it is orchestrated by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[5] The genome of Tolypocladium inflatum, a known producer of efrapeptins, has been sequenced and is predicted to contain numerous biosynthetic gene clusters encoding for NRPSs, polyketide synthases (PKSs), and hybrid PKS-NRPSs.[6][7] Although the specific gene cluster responsible for efrapeptin biosynthesis has not been definitively identified and characterized in published literature, its existence is strongly implied by the chemical structure of the peptides.
An NRPS assembly line is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
Additional domains, such as epimerization (E) domains (for converting L-amino acids to D-amino acids) and methylation (M) domains (for N-methylation of the peptide backbone), can also be present within a module to introduce further chemical diversity.
Proposed Biosynthetic Pathway of this compound
Based on the known amino acid sequence of this compound and the established principles of NRPS biosynthesis, a putative pathway can be proposed. The synthesis would proceed in a stepwise manner on a multi-modular NRPS enzyme.
Caption: Hypothetical workflow for the biosynthesis of this compound via a multi-modular NRPS.
Initiation
The biosynthesis is initiated by the first module of the NRPS, which would likely activate and load the N-terminal amino acid of this compound.
Elongation
Subsequent modules would then sequentially add the corresponding amino acids. The specificity of each A domain dictates the sequence of the final peptide. For this compound, the A domain of one of the modules would specifically recognize and activate L-alanine. The presence of multiple Aib residues suggests that several A domains within the synthetase possess a binding pocket adapted for this non-proteinogenic amino acid.
Termination and Modification
The final module contains a Thioesterase (Te) domain, which catalyzes the release of the fully assembled peptide from the NRPS. The formation of the C-terminal heterocyclic cap likely involves post-NRPS tailoring enzymes, which would be encoded by genes in close proximity to the core NRPS gene within the biosynthetic gene cluster.
Quantitative Data and Experimental Protocols
Due to the lack of identification of the this compound biosynthetic gene cluster, specific quantitative data such as enzyme kinetics and gene expression levels directly related to this pathway are not available in the literature. However, general experimental approaches for characterizing NRPS systems can be adapted for the study of this compound biosynthesis.
Quantitative Analysis of this compound Production
The following table summarizes hypothetical data that could be generated from fermentation experiments aimed at optimizing this compound production.
| Culture Condition | Precursor Supplement | This compound Titer (mg/L) |
| Standard Medium | None | 50 ± 5 |
| Standard Medium | L-Alanine (1 g/L) | 120 ± 10 |
| Standard Medium | L-Glycine (1 g/L) | 30 ± 4 |
| Nitrogen-rich Medium | None | 75 ± 8 |
| Carbon-limited Medium | None | 25 ± 3 |
Key Experimental Protocols
A logical workflow for identifying the gene cluster is outlined below.
Caption: Experimental workflow for the identification of the this compound biosynthetic gene cluster.
Protocol:
-
Genome Sequencing and Assembly: Obtain a high-quality genome sequence of an this compound-producing Tolypocladium strain.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, with a focus on NRPS clusters.
-
A-Domain Analysis: Extract the amino acid sequences of the A-domains from the identified NRPS clusters. Perform phylogenetic analysis and use prediction algorithms to infer the substrate specificity of each A-domain.
-
Correlation with Product: Compare the predicted amino acid sequence from the NRPS modules with the known amino acid sequence of this compound.
-
Gene Inactivation: Generate a targeted knockout of the candidate NRPS gene using techniques such as CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Culture the wild-type and mutant strains under identical conditions and analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutant.
Protocol:
-
Cluster Cloning: Clone the entire putative this compound biosynthetic gene cluster into a suitable expression vector. This may require techniques such as TAR (Transformation-Associated Recombination) cloning in yeast for large gene clusters.
-
Host Selection: Choose a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which is known to be a good producer of secondary metabolites and has the necessary machinery for post-translational modification of NRPS enzymes.
-
Transformation: Transform the expression vector into the chosen host.
-
Cultivation and Analysis: Culture the transformed host and analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS.
Conclusion and Future Perspectives
The biosynthesis of this compound in Tolypocladium represents a fascinating example of the chemical complexity generated by non-ribosomal peptide synthetases. While the precise genetic and enzymatic details remain to be fully uncovered, the framework presented in this guide provides a solid foundation for future research. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step towards understanding the intricate biochemistry of its formation. This knowledge will not only shed light on the evolution of secondary metabolism in fungi but also open up exciting possibilities for the bioengineering of novel Efrapeptin analogs with improved therapeutic or agrochemical properties. The application of modern synthetic biology tools, guided by a thorough understanding of the core biosynthetic pathway, holds immense potential for unlocking the full potential of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efrapeptin F: A Deep Dive into its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrapeptin F, a natural peptide produced by fungi of the genus Tolypocladium, is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism. By disrupting the synthesis of ATP, the primary energy currency of the cell, this compound exhibits a range of biological activities, including antifungal, insecticidal, and potential anticancer properties. This in-depth technical guide provides a comprehensive literature review of this compound studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related cellular pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated understanding of this promising natural compound.
Introduction
Efrapeptins are a family of microheterogeneous, linear peptides that act as powerful inhibitors of mitochondrial F1F0-ATP synthase.[1] this compound, a prominent member of this family, has garnered significant interest due to its specific and potent inhibition of this essential enzyme. The F1F0-ATP synthase, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP through oxidative phosphorylation. Its inhibition leads to a rapid depletion of cellular ATP, triggering a cascade of events that can culminate in cell death. This unique mode of action makes this compound a valuable tool for studying cellular bioenergetics and a potential lead compound for the development of novel therapeutic agents.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the F1 catalytic domain of the ATP synthase.[1] The binding site is located in the central cavity of the F1 moiety, where it interacts with the α, β, and γ subunits.[2] This binding event locks the enzyme in a specific conformational state, preventing the rotational catalysis required for ATP synthesis and hydrolysis.[1]
The inhibition of ATP synthesis by this compound is competitive with respect to the substrates ADP and phosphate.[1] This indicates that this compound directly competes with the natural substrates for binding to the catalytic sites of the enzyme. Kinetic studies have further characterized the inhibition as a mixed type for F1-ATPase activity, suggesting a complex interaction with the enzyme.[2]
The structural basis for this inhibition has been elucidated through X-ray crystallography of the bovine mitochondrial F1-ATPase in complex with this compound. These studies reveal that the elongated this compound molecule spans the central cavity of the F1 domain, making extensive contacts with hydrophobic residues of the α, β, and γ subunits. This interaction physically obstructs the conformational changes necessary for the progression of the catalytic cycle.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against F1F0-ATP synthase has been quantified in various studies. The following table summarizes key inhibitory constants (IC50 and Ki) obtained from the literature. It is important to note that these values can vary depending on the source of the enzyme, the specific experimental conditions, and the assay method used.
| Enzyme Source | Inhibitory Parameter | Value | Reference |
| Bovine Heart Mitochondria F1-ATPase | Ki | ~0.1 µM | [2] |
| Submitochondrial Particles | IC50 | Varies (nM to µM range) | [1] |
Note: The available literature often reports on the Efrapeptin family as a whole or does not specify the exact isomer. The provided values are indicative of the potency of Efrapeptins.
Experimental Protocols
Purification of this compound
Efrapeptins can be isolated from the culture broth of Tolypocladium species. A common method involves extraction with organic solvents followed by chromatographic purification.
Protocol: HPLC Purification of Efrapeptins
-
Extraction: The fungal culture filtrate is extracted with a non-polar solvent such as ethyl acetate or chloroform. The organic phase, containing the Efrapeptins, is then concentrated under reduced pressure.
-
Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge to remove highly polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): The semi-purified extract is subjected to reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile in water (often with a small percentage of trifluoroacetic acid) is typically used for elution.[3][4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to identify those containing this compound based on its molecular weight.
F1-ATPase Inhibition Assay
The inhibitory activity of this compound on F1-ATPase can be determined by measuring the rate of ATP hydrolysis. A common method is the coupled enzyme assay, which links the production of ADP to the oxidation of NADH.
Protocol: Coupled Enzyme Assay for F1-ATPase Activity
-
Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl2, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Enzyme Preparation: Isolate F1-ATPase from a suitable source, such as bovine heart mitochondria.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the F1-ATPase preparation.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Cellular Effects
The primary effect of this compound is the depletion of cellular ATP. This energy crisis can trigger a variety of downstream signaling pathways, ultimately leading to cell death.
Induction of Apoptosis
Inhibition of ATP synthase is a potent inducer of the intrinsic pathway of apoptosis. The depletion of ATP and the subsequent increase in reactive oxygen species (ROS) can lead to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. Cytochrome c then activates the caspase cascade, leading to the execution of the apoptotic program.
Experimental Workflow for Investigating this compound-Induced Apoptosis
Caption: Workflow for studying this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequences of Tolypins, Insecticidal Efrapeptin-Type Peptaibiotics from Species of the Fungal Genus Tolypocladium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Efrapeptin F: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptin F is a member of the efrapeptin family of linear peptide antibiotics produced by fungi of the genus Tolypocladium.[1] These peptides are potent inhibitors of mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V), a key enzyme in cellular energy metabolism.[2] This property has led to significant interest in their potential as antifungal, insecticidal, and anticancer agents.[3][4] this compound, in particular, has demonstrated preferential cytotoxicity towards nutrient-deprived cancer cells, highlighting its potential in oncology research. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 131353-66-7 | [5] |
| Molecular Formula | C82H141N18O16+ | [5] |
| Molecular Weight | 1635.14 g/mol | MedKoo Biosciences |
| Exact Mass | 1634.0767 g/mol | MedKoo Biosciences |
| Elemental Analysis | C: 60.23%, H: 8.69%, N: 15.42%, O: 15.66% | MedKoo Biosciences |
| Solubility | Soluble in DMSO.[5] Quantitative data in other solvents is not readily available. | [5] |
| Melting Point | Not reported in publicly available literature. | - |
| Appearance | Typically a powder. | - |
| Storage Conditions | Store as a powder at -20°C for long-term stability. In solvent, store at -80°C.[5] | [5] |
Note: Specific quantitative data for solubility in various solvents and the melting point for this compound are not consistently reported in publicly available scientific literature. Researchers are advised to determine these parameters experimentally for their specific batches and applications.
Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in public databases. However, its identity is typically confirmed using high-resolution mass spectrometry (HRMS) and amino acid analysis.
Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and other mass spectrometry techniques have been used to confirm the molecular weight and sequence of efrapeptins.[4] The expected m/z for the protonated molecule [M+H]+ would be approximately 1635.14.
Biological Activity and Mechanism of Action
This compound's primary biological activity stems from its potent and specific inhibition of mitochondrial F1F0-ATPase.
Mechanism of F1F0-ATPase Inhibition
The F1F0-ATPase is a multi-subunit enzyme complex responsible for ATP synthesis. The F1 portion is the catalytic core, while the F0 portion is a proton channel embedded in the inner mitochondrial membrane. This compound binds to the F1 catalytic domain, specifically at a site that spans the α, β, and γ subunits.[2] This binding event is thought to lock the enzyme in a specific conformational state, preventing the necessary rotational movement of the γ subunit that drives ATP synthesis and hydrolysis.[3] This inhibition disrupts the proton motive force and leads to a halt in mitochondrial ATP production.
Caption: Mechanism of this compound inhibition of mitochondrial F1F0-ATPase.
Anticancer Activity and Signaling Pathways
This compound exhibits significant cytotoxicity against various cancer cell lines.[6][7] This effect is particularly pronounced in cells under nutrient deprivation, suggesting a reliance of these cells on mitochondrial respiration for survival. The inhibition of ATP synthase leads to a depletion of cellular ATP, triggering a cascade of events that can culminate in apoptosis (programmed cell death).
The antitumor activity of efrapeptins is also linked to the inhibition of Hsp90 chaperone activity.[6] The F1F0-ATPase can act as a co-chaperone for Hsp90, and treatment with efrapeptins disrupts this complex.[6] This leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation and survival.
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
Efrapeptins are typically isolated from liquid cultures of Tolypocladium species.
Methodology:
-
Fungal Culture: Inoculate a suitable liquid medium with the Tolypocladium strain and incubate in a shaker for several days.
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the crude efrapeptins from the broth using a solvent such as dichloromethane.[4]
-
Purification:
-
Concentrate the crude extract under reduced pressure.
-
Perform preliminary purification using techniques like solid-phase extraction (SPE).
-
Further purify the efrapeptin mixture using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).
-
Collect fractions corresponding to the this compound peak and verify their purity by analytical HPLC and mass spectrometry.
-
Caption: Workflow for the isolation and purification of this compound.
Mitochondrial F1F0-ATPase Inhibition Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of isolated mitochondria or submitochondrial particles. A common method is the spectrophotometric coupled-enzyme assay.[2]
Methodology:
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or heart) by differential centrifugation.
-
Assay Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
ATP
-
MgCl2
-
An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate)
-
NADH
-
Lactate dehydrogenase
-
-
Measurement:
-
Add the isolated mitochondria to the assay mixture.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The rate of NADH oxidation is coupled to the rate of ADP production from ATP hydrolysis by the F1F0-ATPase.
-
To determine the specific F1F0-ATPase activity, measure the rate in the presence and absence of a known F1F0-ATPase inhibitor like oligomycin. The oligomycin-sensitive rate represents the F1F0-ATPase activity.
-
-
Inhibition by this compound:
-
Pre-incubate the mitochondria with varying concentrations of this compound for a short period.
-
Initiate the reaction by adding ATP and measure the rate of NADH oxidation.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of mitochondrial F1F0-ATPase with significant potential in various research fields, particularly in the development of novel anticancer therapies. Its unique mechanism of action, involving both direct inhibition of ATP synthesis and disruption of Hsp90 chaperone function, makes it a valuable tool for studying cellular metabolism and stress responses. This technical guide provides a foundational understanding of this compound's properties and methodologies for its study, aiming to facilitate further research into its therapeutic applications. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in more complex preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 5. mybiosource.com [mybiosource.com]
- 6. Antitumor activity of efrapeptins, alone or in combination with 2-deoxyglucose, in breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efrapeptin F: An In-depth Technical Guide to its Function as a Mitochondrial ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrapeptin F, a member of the efrapeptin family of peptides, is a potent and specific inhibitor of mitochondrial F1Fo-ATPase (ATP synthase). By binding to the F1 catalytic domain, it stalls the enzyme's rotational mechanism, effectively halting both ATP synthesis and hydrolysis. This disruption of cellular energy homeostasis triggers a cascade of downstream events, including the induction of apoptosis and cell cycle arrest, making this compound a molecule of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and effects on cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this potent mitochondrial inhibitor.
Introduction
Mitochondria are central to cellular metabolism and energy production, with the F1Fo-ATPase playing a pivotal role in synthesizing the bulk of cellular ATP. The intricate rotational catalysis of this enzyme makes it a prime target for therapeutic intervention, particularly in diseases characterized by metabolic dysregulation, such as cancer. Efrapeptins, a group of linear peptides produced by fungi of the genus Tolypocladium, are highly specific inhibitors of F1Fo-ATPase. This compound, a prominent member of this family, has demonstrated significant cytotoxic effects in various cancer cell lines, underscoring its potential as an anticancer agent. This guide will delve into the technical details of this compound's function as a mitochondrial ATPase inhibitor.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the F1 catalytic domain of the F1Fo-ATPase. The F1 domain is composed of three α and three β subunits, which form a hexagonal arrangement around a central stalk. The catalytic sites are located on the β subunits. The binding of this compound to a specific site within the central cavity of the F1 domain prevents the conformational changes in the β subunits that are essential for the binding of ADP and inorganic phosphate (Pi) and the subsequent synthesis and release of ATP.[1][2] This "jamming" of the molecular motor inhibits both the ATP synthesis and ATP hydrolysis activities of the enzyme.
Quantitative Data
The potency of this compound as a cytotoxic agent has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 (µM) | Conditions | Reference |
| HeLa (Cervical Cancer) | ~24 µg/ml | In vitro cytotoxicity assay | [3] |
| OVCAR-5 (Ovarian Cancer) | Varies | In vitro cytotoxicity assay | [3] |
| PANC-1 (Pancreatic Cancer) | 0.052 | Nutrient-deprived conditions | |
| Pancreatic Cancer Cell Lines (unspecified) | Varies | In vitro cytotoxicity assay (for a close structural analog, TP421) | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.
Experimental Protocols
F1Fo-ATPase Activity Assay
This protocol describes a spectrophotometric method to measure the ATP hydrolysis activity of F1Fo-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution: 100 mM
-
Phosphoenolpyruvate (PEP): 50 mM
-
NADH: 10 mM
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Mitochondrial protein extract
-
This compound solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2 mM ATP, 1 mM PEP, and 0.2 mM NADH.
-
Add pyruvate kinase and lactate dehydrogenase to the reaction mixture.
-
Add the mitochondrial protein extract to the cuvette and mix gently.
-
Start the reaction by adding the desired concentration of this compound or vehicle control.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis from the linear phase of the absorbance curve.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRM.
Materials:
-
JC-1 or TMRM staining solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells treated with this compound
-
Fluorescence microscope or flow cytometer
Procedure (using JC-1):
-
Culture cells in a suitable plate or dish.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with this compound.
Materials:
-
Cultured cells treated with this compound
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
Cellular Signaling Pathways Affected by this compound
The inhibition of mitochondrial ATPase by this compound has profound effects on cellular signaling, primarily leading to apoptosis and cell cycle arrest.
Induction of the Intrinsic Apoptotic Pathway
By disrupting ATP synthesis, this compound induces metabolic stress, which is a key trigger for the intrinsic pathway of apoptosis. This leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Key events in this pathway include:
-
Activation of pro-apoptotic Bcl-2 family proteins: ATP depletion and mitochondrial stress lead to the activation of pro-apoptotic proteins like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane.
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Cell Cycle Arrest
Cellular stress, including energy depletion, can activate cell cycle checkpoints to halt proliferation and allow for repair or, if the damage is too severe, trigger apoptosis. This compound has been shown to induce cell cycle arrest, although the specific phase of arrest (G1 or G2/M) can be cell-type dependent.[4]
A potential mechanism for this compound-induced cell cycle arrest involves:
-
Activation of AMP-activated protein kinase (AMPK): A decrease in the ATP/AMP ratio activates AMPK, a master regulator of cellular energy homeostasis.
-
Activation of p53: AMPK can activate the tumor suppressor protein p53.
-
Induction of p21: Activated p53 can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21.
-
Inhibition of CDKs: p21 binds to and inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, leading to arrest in the G1 or G2/M phase.
Conclusion
This compound is a powerful tool for studying mitochondrial function and a promising candidate for further investigation as a therapeutic agent. Its specific inhibition of F1Fo-ATPase provides a clear mechanism of action that leads to profound effects on cellular energy metabolism, ultimately inducing apoptosis and cell cycle arrest in cancer cells. The detailed protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize and understand the multifaceted actions of this compound in a laboratory setting. Further research into the precise molecular interactions and the full spectrum of its downstream effects will be crucial for harnessing the therapeutic potential of this potent mitochondrial inhibitor.
References
Methodological & Application
Application Notes and Protocols for Efrapeptin F Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptin F is a potent inhibitor of mitochondrial F1F0-ATPase (ATP synthase), a key enzyme in cellular energy metabolism.[1][2] As a lipophilic peptide antibiotic, it disrupts ATP synthesis and hydrolysis, making it a valuable tool for studying cellular bioenergetics and a potential therapeutic agent.[1][3][4] This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and a diagram of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation and use of this compound in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | ~1649.0 g/mol | Varies slightly depending on the specific efrapeptin isoform. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Recommended Stock Solution Concentration | 1-10 mM | A 10 mM stock solution is a common starting point for potent inhibitors. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 3 months at -20°C. |
| Typical Working Concentration Range | 10 nM - 10 µM | The optimal concentration is cell-type and assay-dependent and should be determined empirically. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity, aim for the lowest possible final DMSO concentration, ideally ≤ 0.1%.[5][6] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
-
Pre-warm DMSO: Bring the vial of DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.65 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 1.65 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Gently vortex the tube until the this compound is completely dissolved.[6] The solution should be clear and free of particulates. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is crucial to add the DMSO-dissolved this compound to the medium and mix immediately to prevent precipitation.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.
Mechanism of Action and Signaling Pathway
This compound inhibits the F1F0-ATPase by binding to a unique site within the central cavity of the F1 domain.[3][4][7] This binding site involves hydrophobic interactions with the αE, βE, and αTP subunits, as well as the γ subunit of the enzyme.[1][3][4] The binding of this compound prevents the conformational change of the βE subunit, which is a critical step in the rotational catalytic mechanism of ATP synthesis.[3][4][7] This blockage of the enzyme's rotation effectively halts both ATP synthesis and hydrolysis.
Caption: Mechanism of this compound inhibition of F1F0-ATPase.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efrapeptin F Inhibition of F1-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptin F is a potent inhibitor of F1-ATPase, the catalytic component of the mitochondrial F1Fo-ATP synthase. This enzyme is crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate. In certain pathological conditions, the reversal of this process, ATP hydrolysis by F1-ATPase, can lead to detrimental ATP depletion. Therefore, inhibitors of F1-ATPase, such as this compound, are valuable tools for studying mitochondrial bioenergetics and have potential therapeutic applications. These application notes provide a comprehensive overview of the effective concentration of this compound for inhibiting F1-ATPase, its mechanism of action, and detailed protocols for assessing its inhibitory activity.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against F1-ATPase has been characterized by its ability to completely suppress enzyme activity at low micromolar concentrations.
| Inhibitor | Target Enzyme | Effective Concentration for Complete Inhibition | Inhibition Type |
| This compound | F0F1-ATPase/ATP synthase | 1–2 µM[1] | Mixed[2] |
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific site within the central cavity of the F1-ATPase complex.[2] This binding site involves hydrophobic interactions with amino acid residues of the α, β, and γ subunits.[3] Specifically, it makes contact with the α-helical structure of the γ-subunit, the nucleotide-free β-subunit (βE), and two adjacent α-subunits.[2] The binding of this compound is thought to lock the enzyme in an inactive conformation by preventing the necessary conformational changes in the βE subunit that are required for the cyclic interconversion of catalytic sites during ATP hydrolysis or synthesis.[2]
Caption: Mechanism of F1-ATPase inhibition by this compound.
Experimental Protocols
Protocol 1: Isolation of Mitochondria
A prerequisite for studying F1-ATPase activity is the isolation of mitochondria from a tissue source, such as rat liver or bovine heart. The following is a general protocol for mitochondrial isolation by differential centrifugation.
Materials:
-
Tissue source (e.g., fresh rat liver)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise and weigh the tissue. Mince the tissue into small pieces on a pre-chilled surface.
-
Add 10 volumes of ice-cold homogenization buffer to the minced tissue.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle. Perform 5-10 gentle strokes.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into a clean centrifuge tube.
-
Centrifuge the supernatant at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Protocol 2: F1-ATPase Activity Assay (NADH-Coupled Assay)
This protocol describes a continuous spectrophotometric assay to measure the ATP hydrolysis activity of F1-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Principle:
The assay relies on a coupled enzyme system. The ADP produced by F1-ATPase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by F1-ATPase.
Caption: Experimental workflow for the NADH-coupled F1-ATPase assay.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0)
-
Phosphoenolpyruvate (PEP) solution (e.g., 100 mM)
-
NADH solution (e.g., 10 mM)
-
Pyruvate Kinase (PK) (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
ATP solution (e.g., 100 mM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following components to the assay buffer in the specified final concentrations:
-
2 mM PEP
-
0.2 mM NADH
-
5 units/mL PK
-
7 units/mL LDH
-
-
Add the mitochondrial suspension to the reaction mixture to a final protein concentration of approximately 25-50 µg/mL.
-
To determine the effect of this compound, pre-incubate the reaction mixture with the desired concentration of the inhibitor (or vehicle control) for a specified time (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of F1-ATPase activity is stoichiometrically equivalent to the rate of NADH oxidation.
Data Analysis and Interpretation
The inhibitory effect of this compound can be quantified by comparing the rate of F1-ATPase activity in the presence of the inhibitor to the control (vehicle-treated) samples. The results can be expressed as a percentage of inhibition. To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), a dose-response curve should be generated by measuring the F1-ATPase activity at various concentrations of this compound.
Conclusion
This compound is a potent and specific inhibitor of F1-ATPase, making it an invaluable tool for studying mitochondrial function and a potential lead compound for therapeutic development. The protocols provided herein offer a robust framework for researchers to investigate the inhibitory effects of this compound and other potential modulators of F1-ATPase activity. Careful execution of these experiments and thorough data analysis will contribute to a deeper understanding of mitochondrial bioenergetics in health and disease.
References
Application Notes: Utilizing Efrapeptin F for the Study of Oxidative Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efrapeptin F is a member of a family of modified linear peptide antibiotics produced by fungi of the genus Tolypocladium.[1] It is a highly potent and specific inhibitor of the mitochondrial F1Fo-ATP synthase (also known as Complex V), the enzyme responsible for the synthesis of ATP through oxidative phosphorylation (OXPHOS).[2][3] By binding directly to the catalytic F1 domain of the enzyme, this compound effectively decouples the proton motive force from ATP production.[2][4] This specificity makes it an invaluable tool for dissecting the components of mitochondrial respiration, quantifying ATP-linked oxygen consumption, and investigating the mechanisms of cellular bioenergetics. These application notes provide a comprehensive overview of this compound's mechanism, its utility in research, and detailed protocols for its use in key experimental assays.
Mechanism of Action
Oxidative phosphorylation is the metabolic pathway where cells use a series of redox reactions to harness energy from nutrients to produce ATP.[5] The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, generating an electrochemical gradient known as the proton motive force (PMF). The F1Fo-ATP synthase utilizes the energy stored in this gradient, allowing protons to flow back into the mitochondrial matrix to drive the phosphorylation of ADP to ATP.
This compound exerts its inhibitory effect by binding to a unique site within the central cavity of the F1 domain of the ATP synthase.[2][3] This binding site involves hydrophobic contacts with the α, β, and γ subunits of the enzyme.[2][4][6] The binding of this compound physically obstructs the necessary rotational movement and conformational changes within the enzyme's catalytic subunits.[2][3] Specifically, it appears to lock the βE subunit in an "empty" conformation, preventing it from transitioning to a nucleotide-binding state, which is a critical step in the enzyme's cyclic catalytic mechanism.[2][3][4] This action effectively inhibits both ATP synthesis driven by the proton gradient and the reverse reaction, ATP hydrolysis.[1]
Caption: Mechanism of this compound inhibition on F1Fo-ATP synthase.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound, providing researchers with essential data for experimental design.
| Parameter | Value | Organism/System | Notes |
| Dissociation Constant (Kd) | ~1.0 x 10⁻⁸ M | Bovine Heart Mitochondria | Represents the binding affinity of this compound to the F1Fo-ATP synthase complex.[7] |
| IC50 (ATP Hydrolysis) | 0.56 mol / mol of enzyme | Submitochondrial Particles | 50% inhibition of ATP hydrolysis activity was achieved at this molar ratio of inhibitor to enzyme.[7] |
| Inhibition Type | Competitive | Submitochondrial Particles | Competitive with respect to both ADP and phosphate during ATP synthesis.[7] |
| Typical Working Concentration | 1 - 5 µg/mL | Cell Culture | Effective concentration can vary by cell type and density. Titration is recommended. |
| Typical Working Concentration | 0.1 - 1 µM | Isolated Mitochondria | Lower concentrations are typically sufficient for purified mitochondrial preparations. |
Experimental Protocols
This compound is a critical tool for several key bioenergetic assays. Below are detailed protocols for its application.
This protocol uses microplate-based respirometry (e.g., Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and determine the proportion of respiration dedicated to ATP synthesis. This compound is used as a highly specific inhibitor of ATP synthase, functionally equivalent to the more commonly used oligomycin.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium for Seahorse assay (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (stock solution in DMSO or ethanol)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO)
-
Rotenone/Antimycin A mixture (stock solution in DMSO)
B. Method
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Compound Plate Preparation: Prepare a utility plate with the compounds for injection.
-
Port A: this compound (to a final concentration of 1-5 µg/mL).
-
Port B: FCCP (to a final concentration determined by a prior titration, typically 0.5-2.0 µM).
-
Port C: Rotenone/Antimycin A mixture (to a final concentration of 0.5 µM each).
-
-
Assay Execution:
-
Replace the cell culture growth medium with pre-warmed Seahorse assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the compound plate and initiate the Seahorse XF assay.
-
The instrument will perform baseline measurements followed by sequential injections of the prepared compounds.
-
-
Data Analysis:
-
Basal Respiration: The initial OCR measurement before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound (Basal Respiration - this compound-inhibited OCR).
-
Proton Leak: The remaining OCR after this compound injection.[8]
-
Maximal Respiration: The peak OCR measurement after FCCP injection.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
Caption: Experimental workflow for measuring OCR using this compound.
Inhibition of ATP synthase by this compound prevents the utilization of the proton gradient for ATP synthesis, which can lead to a hyperpolarization (increase) of the mitochondrial membrane potential (ΔΨm). This protocol describes how to measure this change using a potentiometric fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry.
A. Materials
-
Cells in suspension or trypsinized adherent cells
-
TMRE (stock solution in DMSO, e.g., 10 µM)
-
This compound (stock solution in DMSO)
-
FCCP (stock solution in DMSO, used as a depolarization control)
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
B. Method
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.
-
Staining: Add TMRE to the cell suspension to a final concentration of 20-100 nM (the optimal concentration should be titrated for the specific cell line). Incubate for 20-30 minutes at 37°C, protected from light.
-
Treatment: Aliquot the stained cells into separate tubes for different treatments:
-
Untreated Control: Add vehicle (DMSO) only.
-
This compound Treatment: Add this compound to a final concentration of 1-5 µg/mL.
-
Depolarization Control: Add FCCP to a final concentration of 5-10 µM.
-
-
Incubation: Incubate the cells with the treatments for 15-30 minutes at 37°C.
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the geometric mean fluorescence intensity (MFI) of the TMRE signal between the different treatment groups.
-
An increase in MFI in the this compound-treated sample compared to the untreated control indicates mitochondrial hyperpolarization.
-
The FCCP-treated sample should show a significant decrease in MFI, confirming that the signal is dependent on ΔΨm.[9]
-
Applications in Drug Discovery and Development
The study of cellular metabolism and mitochondrial function is a critical aspect of modern drug discovery.[10][11] this compound serves multiple roles in this field:
-
Target Validation: It can be used to mimic the effect of inhibiting ATP synthase, helping to validate this enzyme as a potential therapeutic target.
-
Screening Assays: this compound can be employed as a positive control in high-throughput screening campaigns designed to identify new small-molecule inhibitors of F1Fo-ATP synthase.[12]
-
Toxicity and Safety Profiling: By specifically inhibiting oxidative phosphorylation, this compound can be used in toxicology studies to understand the cellular consequences of mitochondrial dysfunction induced by drug candidates.
Caption: Overview of Oxidative Phosphorylation showing the site of this compound action.
References
- 1. pnas.org [pnas.org]
- 2. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The structure of bovine F1-ATPase complexed with the peptide antibiotic efrapeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The mode of inhibition of oxidative phosphorylation by efrapeptin (A23871). Evidence for an alternating site mechanism for ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
Efrapeptin F: A Powerful Tool for Interrogating Fungal Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Efrapeptin F, a peptide secondary metabolite produced by fungi of the genus Tolypocladium, has emerged as a valuable molecular probe for studying fungal metabolism. Its high specificity as an inhibitor of mitochondrial F1F0-ATP synthase makes it an excellent tool to investigate cellular bioenergetics, metabolic reprogramming, and the consequences of ATP depletion in fungi. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal research, with a focus on its effects on metabolism.
Mechanism of Action
This compound exerts its potent biological activity by targeting the F1 subunit of the mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. By binding to the F1 domain, this compound prevents the conformational changes necessary for the catalytic cycle of ATP synthesis. This leads to a rapid depletion of intracellular ATP, triggering a cascade of downstream effects on various metabolic pathways and cellular processes.
Applications in Fungal Research
This compound can be employed in a variety of research applications to dissect the intricacies of fungal metabolism:
-
Studying Fungal Bioenergetics: By inhibiting the primary source of ATP, this compound allows researchers to investigate the energetic dependencies of various cellular functions, including growth, morphogenesis, and stress responses.
-
Investigating Metabolic Reprogramming: The acute energy stress induced by this compound forces fungal cells to adapt their metabolic pathways to survive. This makes it an ideal tool to study metabolic flexibility, such as the upregulation of glycolysis and the utilization of alternative carbon sources.
-
Elucidating Drug Mechanisms of Action: For novel antifungal compounds with unknown targets, this compound can be used in comparative studies to determine if the compound's mode of action involves the disruption of mitochondrial ATP synthesis.
-
Screening for Novel Antifungal Targets: Understanding the metabolic vulnerabilities exposed by this compound treatment can aid in the identification of new potential targets for antifungal drug development.
Data Presentation
While specific IC50 and MIC values for this compound against a wide range of fungal species are not extensively documented in publicly available literature, the following table summarizes the known inhibitory concentrations for other compounds and provides a template for researchers to populate with their own experimental data when using this compound.
| Compound/Drug | Fungal Species | IC50/MIC | Reference |
| This compound | Data Not Available | To be determined by user | |
| Fluconazole | Saccharomyces cerevisiae | 0.94 μg/ml (MIC) | [1] |
| Itraconazole | Aspergillus fumigatus | ≤1 μg/ml (ECV) | [2] |
| Posaconazole | Aspergillus fumigatus | ≤0.5 μg/ml (ECV) | [2] |
| Voriconazole | Aspergillus fumigatus | ≤1 μg/ml (ECV) | [2] |
| Amphotericin B | Aspergillus fumigatus | ≥2 μg/ml (MIC for resistant isolates) | [2] |
| Micafungin | Aspergillus fumigatus | ≥16 μg/ml (MEC for resistant isolates) | [2] |
| Caspofungin | Aspergillus niger | 0.5 µg/mL (MIC/MEC50) | [3] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are dependent on the specific fungal strain, growth conditions, and assay methodology. ECV (epidemiological cutoff value) is used to differentiate wild-type from non-wild-type isolates. MEC (minimum effective concentration) is used for echinocandins and reflects the concentration at which abnormal hyphal growth is observed.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study fungal metabolism.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound against a fungal species using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolate of interest
-
This compound stock solution (in a suitable solvent like DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (for OD600 measurement)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain spores or a fresh culture.
-
For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, suspend a fresh colony in sterile saline.
-
Adjust the spore/cell suspension to the desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts, 0.4-5 x 10^4 CFU/mL for molds) in RPMI 1640 medium.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control (blank).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. For some fungi, a minimal effective concentration (MEC) may be more appropriate, which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms compared to the normal hyphal growth in the control well.[2]
-
Alternatively, growth inhibition can be quantified by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC can be determined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the drug-free control.
-
Protocol 2: Assay for Mitochondrial F1F0-ATP Synthase Activity
This protocol describes a spectrophotometric assay to measure the ATP hydrolysis (ATPase) activity of the F1F0-ATP synthase in isolated fungal mitochondria, and its inhibition by this compound.
Materials:
-
Isolated fungal mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Enzyme-coupled assay mix: 2 mM phosphoenolpyruvate, 0.4 mM NADH, 20 units/mL pyruvate kinase, 20 units/mL lactate dehydrogenase in Assay Buffer
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from the fungal species of interest using standard differential centrifugation protocols. The specific protocol will need to be optimized for the target fungus.
-
-
Assay Setup:
-
In a cuvette, combine 900 µL of the enzyme-coupled assay mix and 50 µL of the isolated mitochondrial suspension (adjust protein concentration as needed).
-
Add a small volume of the this compound stock solution or solvent control (e.g., DMSO) to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 30°C.
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the ATP solution.
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the production of ADP from ATP hydrolysis, resulting in a decrease in absorbance.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.
-
-
Data Analysis:
-
Calculate the specific activity of the ATPase (e.g., in µmol ATP hydrolyzed/min/mg protein).
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control. An IC50 value can be determined by testing a range of this compound concentrations.
-
Protocol 3: Quantification of Intracellular ATP Levels
This protocol describes the use of a commercial luciferin-luciferase-based assay to quantify intracellular ATP levels in fungal cells treated with this compound.
Materials:
-
Fungal cell culture
-
This compound
-
ATP determination kit (e.g., based on luciferin-luciferase)
-
Luminometer
-
Cell lysis buffer (compatible with the ATP assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Grow the fungal cells in liquid culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Treat the cells with various concentrations of this compound or a solvent control for a defined period.
-
-
Cell Lysis and ATP Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of cell lysis buffer provided with the ATP determination kit.
-
Follow the kit manufacturer's instructions for efficient cell lysis and ATP extraction. This may involve incubation on ice or other specific steps.
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Measurement:
-
Add a small volume of the cell lysate supernatant to the luciferase-based assay reagent in a luminometer-compatible tube or plate.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration in the samples based on the standard curve.
-
Normalize the ATP concentration to the cell number or total protein concentration to account for differences in cell density.
-
Protocol 4: 13C-Metabolic Flux Analysis (MFA)
This advanced protocol provides a general framework for using 13C-labeled substrates to trace carbon flow through central metabolic pathways in fungi and to assess the impact of this compound. This technique requires specialized equipment (GC-MS or LC-MS/MS) and expertise in data analysis.
Materials:
-
Fungal strain of interest
-
Defined growth medium
-
13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose)
-
This compound
-
Quenching solution (e.g., -40°C methanol)
-
Extraction solution (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
Procedure:
-
Isotopic Labeling Experiment:
-
Culture the fungal cells in a defined medium containing the 13C-labeled glucose as the primary carbon source.
-
Allow the cells to reach a metabolic steady state.
-
Introduce this compound at the desired concentration and continue the incubation for a specific duration.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolic activity of the cells by adding a cold quenching solution.
-
Harvest the cells quickly by centrifugation or filtration.
-
Extract intracellular metabolites using a suitable extraction solvent.
-
-
MS Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) of key metabolites in the central carbon pathways (e.g., intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle).
-
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The software will calculate the relative and absolute fluxes through the metabolic reactions.
-
-
Data Interpretation:
-
Compare the metabolic flux maps of this compound-treated cells with untreated controls to identify significant changes in pathway utilization. This will reveal how the fungus reprograms its metabolism to cope with ATP synthase inhibition. For example, an increase in glycolytic flux and a decrease in TCA cycle flux would be expected.[4][5]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in studying fungal metabolism.
Caption: Mechanism of action of this compound.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjpath.org.my [mjpath.org.my]
- 4. Investigate the Metabolic Reprogramming of Saccharomyces cerevisiae for Enhanced Resistance to Mixed Fermentation Inhibitors via 13C Metabolic Flux Analysis | PLOS One [journals.plos.org]
- 5. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Total Synthesis of Efrapeptin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrapeptins are a class of microheterogeneous peptide antibiotics produced by fungi, known for their potent inhibitory activity against F1-ATPase. This activity makes them valuable as biochemical tools and as potential starting points for the development of novel therapeutic agents, including anticancer and antimicrobial drugs. The complex structure of Efrapeptins, which includes several non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib) and isovaline (Iva), presents a significant synthetic challenge. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of Efrapeptin analogues, enabling the systematic exploration of their structure-activity relationships (SAR).
These application notes provide a detailed protocol for the solid-phase total synthesis of Efrapeptin analogues, focusing on the widely used Fmoc/tBu strategy. Additionally, we present quantitative data on the biological activity of various synthesized analogues and a schematic representation of the experimental workflow and the inhibitory mechanism of action.
Data Presentation
The biological activity of Efrapeptin C and its synthetic analogues is typically assessed by their ability to inhibit the F1-ATPase. The following table summarizes the inhibitory constants (Ki) and/or IC50 values for a selection of Efrapeptin analogues, providing a clear comparison of their potencies.
| Compound | Analogue Description | Inhibitory Activity (Ki or IC50) | Reference |
| Efrapeptin C | Natural Product | ~10 µM (Ki) | [1] |
| Analogue 1 | [Ala⁷]-Efrapeptin C | > 100 µM (Ki) | [1] |
| Analogue 2 | [β-Ala⁷, D-Ala⁸]-Efrapeptin C | ~100 µM (Ki) | [1] |
| Analogue 3 | Methylated Analogue (S)-β³-hAla⁷ | 4-fold more potent than Efrapeptin C (Growth Inhibition) | |
| Analogue 4 | Methylated Analogue (R)-β³-hAla⁷ | 5-fold less potent than Efrapeptin C (Growth Inhibition) |
Experimental Protocols
This section details the materials and methods for the solid-phase synthesis of a representative Efrapeptin analogue.
Materials
-
Resin: Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-Aib-OH, Fmoc-L-Iva-OH, etc. (5 equivalents per coupling)
-
Coupling Reagents:
-
Diisopropylcarbodiimide (DIC) (5 equivalents)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (5 equivalents)
-
-
Deprotection Reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation/Washing: Cold diethyl ether
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analytical Instruments: Liquid chromatography-mass spectrometry (LC-MS)
Protocol for Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Wash and swell the resin with DMF for 30 minutes, followed by DCM for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (5 eq.), DIC (5 eq.), and Oxyma (5 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered amino acids like Aib and Iva, the coupling time may be extended to 6 hours or a double coupling may be performed.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the Efrapeptin analogue sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA and DCM to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by RP-HPLC.
-
Collect the fractions containing the desired peptide and verify the purity and identity by LC-MS.
-
Lyophilize the pure fractions to obtain the final Efrapeptin analogue as a white powder.
-
Mandatory Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for Efrapeptin analogues.
Signaling Pathway: Inhibition of F1-ATPase by Efrapeptin
Caption: Efrapeptin inhibits F1-ATPase by binding to its subunits.
References
Troubleshooting & Optimization
troubleshooting Efrapeptin F insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Efrapeptin F, with a specific focus on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of a group of linear peptide antibiotics produced by fungi of the genus Tolypocladium.[1][2] It is a potent inhibitor of F1F0-ATPase (also known as ATP synthase), a key enzyme in cellular energy metabolism.[3] this compound binds to the F1 catalytic domain of the enzyme, preventing the conformational changes necessary for both ATP synthesis and hydrolysis.[3]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
This compound is a hydrophobic peptide, meaning it has a high proportion of non-polar amino acids.[4][5] This characteristic leads to poor solubility in water-based (aqueous) solutions and a tendency to aggregate.[4][5] The solubility of peptides is lowest at their isoelectric point (pI), the pH at which the net charge is zero.[4]
Q3: What are the initial recommended solvents for dissolving this compound?
For initial solubilization, organic solvents are recommended. This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. A common starting point is to prepare a concentrated stock solution in 100% DMSO.
Q4: Can I use sonication or heating to improve the solubility of this compound?
Yes, both sonication and gentle warming can aid in the dissolution of peptides.[6][7] Sonication can help break up aggregates, while gentle warming (e.g., to 37°C) can increase the kinetic energy and improve solubility.[7][8] However, excessive heating should be avoided as it can lead to degradation of the peptide.[8]
Q5: How can I prepare a working solution of this compound in an aqueous buffer for my experiment?
To prepare a working solution, the concentrated organic stock solution of this compound should be serially diluted into the desired aqueous buffer. It is crucial to add the stock solution to the buffer in small, stepwise aliquots while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in the working solution should be kept to a minimum, typically below 1% (v/v), to avoid affecting the biological system.[6]
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The hydrophobic nature of this compound causes it to aggregate when introduced too quickly into an aqueous environment. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Slower Dilution: Add the DMSO stock solution to the aqueous buffer very slowly and in small volumes while vigorously vortexing or stirring. 2. Increase Final Organic Solvent Concentration: If the experimental system allows, slightly increase the final percentage of DMSO in the working solution (e.g., from 0.5% to 1%). 3. Use a Co-solvent in the Buffer: Consider adding a small amount of a co-solvent like glycerol (e.g., 5-10%) to the aqueous buffer before adding the this compound stock. |
| Cloudy or hazy solution after initial dissolution | Incomplete solubilization of the peptide. The solution may be supersaturated. | 1. Sonication: Place the vial in a sonicator bath for 5-10 minutes.[6] 2. Gentle Warming: Warm the solution briefly to 37°C.[7] 3. Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully collect the supernatant for your experiment. Note that the actual concentration in the supernatant may be lower than calculated. |
| Loss of activity over time in aqueous solution | This compound may be unstable in aqueous solutions for extended periods, leading to degradation or aggregation.[9][10] | 1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment. 2. Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a summary of the known solubility information for this compound. Please note that exact solubility can vary depending on the specific batch, temperature, and pH.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Can be used as an alternative to DMSO. |
| Aqueous Buffers (e.g., PBS, Tris) | Sparingly soluble to insoluble | Direct dissolution is not recommended. Dilution from an organic stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mg/mL concentration. For example, for 1 mg of this compound, add 100 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of the 10 mg/mL stock solution. The molecular weight of this compound is approximately 1635 g/mol .
-
10 mg/mL = 10 g/L
-
(10 g/L) / (1635 g/mol ) = 0.0061 M = 6.1 mM
-
-
To prepare a 1 mL final volume of 10 µM working solution from a 6.1 mM stock:
-
(V1)(6100 µM) = (1000 µL)(10 µM)
-
V1 ≈ 1.64 µL
-
-
Add 998.36 µL of the aqueous buffer to a sterile microcentrifuge tube.
-
While vigorously vortexing the buffer, slowly add 1.64 µL of the 10 mg/mL this compound stock solution.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing and to minimize precipitation.
-
The final concentration of DMSO in this working solution will be approximately 0.164% (v/v).
-
Use the working solution immediately for your experiment.
-
Visualizations
References
- 1. Identification and directed biosynthesis of efrapeptins in the fungusTolypocladium geodes gams (Deuteromycotina: Hyphomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. mdpi.com [mdpi.com]
optimizing Efrapeptin F concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Efrapeptin F to ensure on-target effects while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of mitochondrial F0F1-ATPase (ATP synthase). It binds to the F1 catalytic domain of the enzyme, inhibiting both ATP synthesis and hydrolysis. This disruption of cellular energy metabolism is the primary on-target effect that leads to its biological activity, including its anti-cancer properties.
Q2: What are the potential off-target effects of this compound at high concentrations?
At optimal concentrations, this compound primarily induces apoptosis (programmed cell death) in susceptible cells due to ATP depletion. However, at supra-optimal concentrations, it can lead to off-target effects, most notably a shift from apoptosis to necrosis. Necrosis is a form of uncontrolled cell death that can lead to inflammation and damage to surrounding tissues in vivo, and can confound experimental results in vitro.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. Based on published data for the closely related Efrapeptin C, a starting point for determining the 50% growth inhibition (GI50) is in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell line and experimental setup. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT or MTS assay. This will allow you to determine the IC50 or GI50 value. Further characterization to distinguish between apoptosis and necrosis at different concentrations is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Contamination of cell culture. | - Ensure a single-cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding this compound.- Regularly check for and address any cell culture contamination. |
| No significant cell death observed | - this compound concentration is too low.- The cell line is resistant to this compound.- Incorrect incubation time. | - Perform a dose-response experiment with a wider concentration range.- Verify the sensitivity of your cell line to mitochondrial inhibitors.- Optimize the incubation time for your specific cell line and assay. |
| Sudden and widespread cell detachment and lysis | - this compound concentration is too high, inducing necrosis.- Solvent (e.g., DMSO) toxicity. | - Lower the concentration of this compound and perform a careful dose-response analysis.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
| Inconsistent results between apoptosis and cytotoxicity assays | - Different sensitivities of the assays.- Timing of the assays is not optimal. | - Perform a time-course experiment to determine the optimal endpoint for each assay.- Use multiple, complementary assays to confirm the mode of cell death. |
Quantitative Data Summary
The following table summarizes the 50% growth inhibition (GI50) values for Efrapeptin C (a close analog of this compound) against a panel of 39 human cancer cell lines (JFCR39). This data can serve as a reference for establishing initial concentration ranges in your experiments.
| Compound | Mean GI50 (nM) | Cell Line Panel |
| Efrapeptin C | 646 | JFCR39 |
Experimental Protocols
Determining Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Assessing Necrosis using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis.
Materials:
-
Cells and culture reagents as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (lysed cells) to quantify necrosis.
Quantifying Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells and culture reagents
-
Commercially available caspase-3/7 activity assay kit (e.g., with a fluorogenic substrate like Ac-DEVD-AMC)
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
After the desired incubation time, lyse the cells according to the assay kit's protocol.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate as recommended by the manufacturer to allow for the cleavage of the substrate by active caspases.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantify the fold-increase in caspase activity relative to the vehicle control.
Visualizations
Signaling Pathways
Caption: On-target signaling of this compound leading to apoptosis.
Caption: Off-target effects of high-concentration this compound leading to necrosis.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: Efrapeptin F Cytotoxicity in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efrapeptin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide mycotoxin that acts as a potent and specific inhibitor of F1Fo-ATP synthase (also known as Complex V) in the mitochondrial inner membrane. By binding to the F1 subunit, it prevents the conformational changes necessary for ATP synthesis. This disruption of cellular energy production is the primary driver of its cytotoxic effects.
Q2: Why is this compound's cytotoxicity often more pronounced in nutrient-deprived conditions?
Cancer cells in the core of a tumor often exist in a nutrient-starved and hypoxic microenvironment. These cells can become more reliant on mitochondrial oxidative phosphorylation for survival. This compound's inhibition of ATP synthase is particularly effective in these cells, as it cuts off their primary energy source. In nutrient-rich conditions, cells may be able to compensate to some extent through glycolysis, but this is often not sustainable, leading to cell death.
Q3: What is the downstream signaling pathway leading to cell death upon this compound treatment?
Inhibition of ATP synthase by this compound leads to a decrease in cellular ATP levels and can induce the production of reactive oxygen species (ROS). This metabolic stress triggers the intrinsic pathway of apoptosis. Key events include the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Q4: Can this compound be used in in vivo studies?
Yes, some studies have reported antitumor activity of this compound in vivo. However, as with any potent inhibitor, careful consideration of dosage, delivery method, and potential systemic toxicity is required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | Cell density variability; Different metabolic states of cells; Inaccurate drug concentration; Contamination. | Ensure consistent cell seeding density for all experiments. Use cells within a specific passage number range. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Regularly check cell cultures for any signs of contamination. |
| Low cytotoxicity observed | Cell line is resistant to ATP synthase inhibition; Sub-optimal drug concentration or incubation time; Drug degradation. | Consider using a cell line known to be sensitive to mitochondrial inhibitors. Perform a dose-response and time-course experiment to determine the optimal conditions. Store this compound stock solutions at -20°C or below and protect from light. |
| High background in cell viability assays (e.g., MTT) | Contamination of cell cultures; Interference from serum components; Reagent issues. | Regularly test for mycoplasma contamination. When possible, use serum-free media during the assay incubation period. Ensure all assay reagents are properly prepared and within their expiration dates. |
| Unexpected morphological changes in cells | Off-target effects; Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Include a vehicle control in all experiments. |
Data Presentation
Table 1: Cytotoxicity of this compound in Mammalian Cancer Cells
| Cell Line | Cancer Type | Condition | IC50 (nM) | Reference |
| PANC-1 | Pancreatic Cancer | Nutrient-Deprived | 52 | [1] |
| Additional cell line data would be presented here as it becomes available. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a plate shaker or by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induced apoptosis signaling pathway.
References
stability of Efrapeptin F in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Efrapeptin F under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including ethanol, methanol, DMSO, and dimethyl formamide (DMF). The choice of solvent will depend on your specific experimental requirements and cell culture conditions. For most in vitro assays, DMSO is a commonly used solvent.
Q2: How should I store this compound for long-term and short-term use?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C, where it can be stable for up to three years. For short-term use, a solution in a suitable solvent can be stored at -80°C for up to one year.
Q3: What is the stability of this compound in an aqueous solution?
A3: this compound has limited stability in aqueous solutions. A solution of this compound in a 1:1 mixture of DMSO:PBS (pH 7.2) is stable for at least 7 days when stored at -20°C. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or store them at -80°C for a limited time.
Q4: At which pH is this compound most stable?
A4: While specific data across a wide pH range is limited, peptides are generally most stable at a slightly acidic to neutral pH. For experimental purposes, maintaining a pH between 6.0 and 7.5 is recommended to minimize degradation. Extreme pH values (highly acidic or alkaline) should be avoided.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can lead to the degradation of this compound. It is recommended to handle this compound solutions on ice and minimize exposure to room temperature. For storage, freezing at -20°C or -80°C is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in my assay. | 1. Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to unfavorable conditions (e.g., high temperature, extreme pH). 2. Incorrect concentration: Errors in dilution or calculation may result in a lower-than-expected final concentration. 3. Assay interference: Components in your assay buffer may be interfering with this compound activity. | 1. Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles. Ensure proper storage at -80°C. 2. Verify all calculations and dilution steps. Use calibrated pipettes. 3. Review the composition of your assay buffer. If possible, test the activity of this compound in a simpler buffer system to rule out interference. |
| Precipitation of this compound in aqueous buffer. | Low solubility: this compound has limited solubility in aqueous solutions. The concentration may be too high for the buffer system. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Prepare the final dilution immediately before use. |
| Inconsistent results between experiments. | 1. Variable this compound activity: Inconsistent handling and storage of this compound can lead to variable levels of degradation. 2. Assay variability: Inherent variability in biological assays can contribute to inconsistent results. | 1. Strictly adhere to the recommended storage and handling procedures. Use freshly prepared dilutions for each experiment. 2. Ensure consistent experimental conditions (e.g., incubation times, temperatures, cell densities). Include appropriate positive and negative controls in every experiment. |
Data on this compound Stability
Table 1: Solubility and Stock Solution Stability
| Solvent | Solubility | Recommended Storage of Stock Solution | Stability |
| Ethanol | Soluble | -80°C | Up to 1 year |
| Methanol | Soluble | -80°C | Up to 1 year |
| DMSO | Soluble | -80°C | Up to 1 year |
| Dimethyl Formamide (DMF) | Soluble | -80°C | Up to 1 year |
Table 2: Stability in Experimental Conditions
| Condition | Parameter | Value | Stability |
| Storage Form | Powder | -20°C | Up to 3 years |
| In Solvent | Solution | -80°C | Up to 1 year |
| Aqueous Solution | 1:1 DMSO:PBS (pH 7.2) | -20°C | At least 7 days |
Note: The stability data provided is based on available information. It is always recommended to perform your own stability tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Mitochondrial F1F0-ATPase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of this compound on mitochondrial F1F0-ATPase. The assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM EGTA
-
ATP solution (100 mM)
-
Coupling system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.
-
Add the mitochondrial preparation to the cuvette and incubate for 2-3 minutes to allow the temperature to equilibrate to 37°C.
-
Add varying concentrations of this compound (or vehicle control) to the cuvette and incubate for a further 5 minutes.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound.
Visualizations
Caption: Mechanism of this compound action on mitochondrial ATP synthesis.
Caption: Workflow for the F1F0-ATPase inhibition assay.
Minimizing Variability in Efrapeptin F Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Efrapeptin F is a potent inhibitor of mitochondrial F1Fo-ATP synthase (Complex V), making it a valuable tool for studying cellular bioenergetics and a potential therapeutic agent. However, like many peptide-based inhibitors, experiments using this compound can be susceptible to variability, leading to inconsistent and difficult-to-interpret results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness and reproducibility of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic peptide antibiotic produced by fungi of the genus Tolypocladium. It acts as a potent and reversible inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of ATP production in the cell through oxidative phosphorylation. This compound binds to the F1 catalytic domain of the ATP synthase, preventing the conformational changes necessary for ATP synthesis and hydrolysis.
Q2: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
-
Reagent Quality and Handling: Purity of this compound, proper storage, and consistent preparation of stock solutions are critical.
-
Experimental System: The type of cells or mitochondria used, their metabolic state, and the density of cell plating can all influence the outcome.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in buffer composition can lead to variable results.
-
Downstream Measurements: The method used to assess the effects of this compound (e.g., ATP levels, oxygen consumption) has its own sources of variability.
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve it in organic solvents such as DMSO or ethanol to prepare a concentrated stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO or ethanol. To minimize the number of freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[1] Store the stock solutions at -20°C or -80°C.[1] Before use, thaw the aliquots at room temperature and vortex gently to ensure a homogenous solution.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. However, a general starting point for cell-based assays is in the range of 1 to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent Inhibition of ATP Synthase Activity
Question: I am observing highly variable inhibition of ATP synthase activity between experiments, even when using the same concentration of this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Ensure proper storage of solid this compound (-20°C) and stock solutions (-20°C or -80°C).- Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Prepare fresh working dilutions from the stock solution for each experiment. |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.- For small volumes, use low-retention pipette tips. |
| Variability in Cell Health/Metabolic State | - Maintain consistent cell culture conditions (passage number, confluency, media composition).- Ensure cells are healthy and in a consistent metabolic state before starting the experiment.- Seed cells at a consistent density for each experiment. |
| Inconsistent Incubation Time | - Use a precise timer for the incubation period with this compound.- Ensure all samples are incubated for the exact same duration. |
| Buffer Composition | - Use the same buffer composition for all experiments.- Be aware that some buffer components can affect protein stability and enzyme activity.[3][4] |
Issue 2: High Background Signal in ATP Measurement Assays
Question: My ATP measurement assay is showing a high background signal, making it difficult to detect the inhibitory effect of this compound. How can I reduce this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents | - Use fresh, high-quality reagents for the ATP assay.- Ensure all solutions are prepared with ATP-free water. |
| Incomplete Cell Lysis | - Ensure complete cell lysis to release all intracellular ATP. Follow the lysis protocol recommended for your specific ATP assay kit.- Optimize the lysis buffer and incubation time if necessary. |
| Presence of Exogenous ATP | - Be mindful of potential sources of ATP contamination in your reagents and on your labware.- Wear gloves to prevent contamination from skin. |
| Bacterial Contamination in Cell Culture | - Regularly check cell cultures for any signs of bacterial contamination.- Use appropriate aseptic techniques during cell culture. |
Issue 3: Unexpected Changes in Mitochondrial Respiration Parameters
Question: In my mitochondrial stress test (e.g., Seahorse XF assay), I see unexpected changes in basal respiration or maximal respiration after adding this compound. What could be happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - While this compound is a specific ATP synthase inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. - Perform dose-response experiments to use the lowest effective concentration.- Consider using other ATP synthase inhibitors (e.g., oligomycin) as a comparison. |
| Mitochondrial Uncoupling | - At very high concentrations, some inhibitors can induce mitochondrial uncoupling, leading to an increase in oxygen consumption.- Carefully titrate the concentration of this compound to find the optimal inhibitory range without causing uncoupling. |
| Changes in Proton Motive Force | - Inhibition of ATP synthase will lead to an increase in the proton motive force, which can have secondary effects on other components of the electron transport chain. This is an expected physiological response. |
| Variability in Mitochondrial Isolation | - If using isolated mitochondria, ensure the isolation procedure is consistent and yields mitochondria with high integrity (e.g., high Respiratory Control Ratio). |
Experimental Protocols
Protocol 1: General ATP Synthase Activity Assay (Colorimetric)
This protocol is a general method for measuring ATP synthase activity in isolated mitochondria or cell lysates. It is based on a coupled enzyme reaction that measures the production of ADP. Note: This protocol should be optimized for your specific experimental setup, including the concentration of this compound.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
This compound stock solution
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microplate well, add the assay buffer, PEP, PK, LDH, and NADH.
-
Add the sample: Add the isolated mitochondria or cell lysate to the wells.
-
Pre-incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the wells and pre-incubate for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). This step should be optimized.
-
Initiate the reaction: Start the reaction by adding ATP to the wells.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATP synthase activity.
-
Calculate activity: Calculate the rate of change in absorbance (ΔA340/min). The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Data Presentation:
| Condition | This compound (µM) | Rate (ΔA340/min) | % Inhibition |
| Control | 0 | Value | 0 |
| Treatment 1 | Conc 1 | Value | Value |
| Treatment 2 | Conc 2 | Value | Value |
| Treatment 3 | Conc 3 | Value | Value |
Protocol 2: Measuring Intracellular ATP Levels
This protocol describes a general method for measuring intracellular ATP levels using a commercially available luciferase-based ATP assay kit.
Materials:
-
Cells cultured in a multi-well plate
-
This compound stock solution
-
Luciferase-based ATP assay kit (follow the manufacturer's instructions)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for the desired incubation time.
-
Cell Lysis and ATP Measurement: Follow the protocol provided with the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Measure Luminescence: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
Data Presentation:
| Treatment | This compound (µM) | Luminescence (RLU) | ATP Level (% of Control) |
| Vehicle Control | 0 | Value | 100 |
| Treatment 1 | Conc 1 | Value | Value |
| Treatment 2 | Conc 2 | Value | Value |
| Treatment 3 | Conc 3 | Value | Value |
Visualizations
Signaling Pathway: this compound Inhibition of ATP Synthase
Caption: this compound inhibits the F1 subunit of ATP synthase, blocking ATP production.
Experimental Workflow: Troubleshooting this compound Experiments
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
identifying degradation products of Efrapeptin F in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying degradation products of Efrapeptin F in solution. All experimental protocols and data are provided to assist in setting up and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for peptides like this compound?
A1: Peptides are susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic conditions. For this compound, regions with flexible amino acids or those susceptible to enzymatic cleavage, such as around β-Alanine and Glycine, may be more prone to hydrolysis.
-
Oxidation: Certain amino acid residues, such as Tryptophan (if present, though not in this compound) and Methionine, are prone to oxidation. While this compound lacks highly susceptible residues, oxidation can still occur under harsh conditions, potentially affecting the N-terminal acetyl group or other residues to a lesser extent.
-
Deamidation: Asparagine and Glutamine residues can undergo deamidation. This compound's structure does not contain these specific amino acids.
-
Photodegradation: Exposure to light, especially UV, can induce degradation through various mechanisms.
Q2: I am observing unexpected peaks in my HPLC chromatogram of an aged this compound solution. What could they be?
A2: Unexpected peaks likely represent degradation products. The characteristics of these peaks (e.g., retention time, peak shape) can provide initial clues. Degradation products are often more polar than the parent compound due to the introduction of new functional groups (e.g., carboxylates from hydrolysis), leading to earlier elution times in reversed-phase HPLC. To confirm their identity, you will need to perform mass spectrometry (MS) analysis.
Q3: How can I prevent the degradation of my this compound stock solution?
A3: To minimize degradation:
-
Store stock solutions at -20°C or below.
-
Prepare fresh working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles.
-
Use high-purity solvents and degas them before use.
-
Protect solutions from light, especially if not stored in amber vials.
-
Consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6) if stability studies indicate this is optimal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Sub-optimal HPLC conditions. 2. Column degradation. 3. Interaction of degradation products with the stationary phase. | 1. Optimize mobile phase composition, gradient, and flow rate. 2. Use a new or validated column. 3. Modify the mobile phase with additives like trifluoroacetic acid (TFA) to improve peak shape. |
| Multiple Degradation Products Observed | 1. Severe stress conditions were applied. 2. Multiple degradation pathways are occurring simultaneously. | 1. Reduce the duration or intensity of the stress condition to favor the formation of primary degradation products. 2. Analyze samples at different time points to understand the degradation kinetics. |
| Inconsistent Results Between Batches | 1. Variability in the purity of the starting material. 2. Inconsistent preparation of solutions or application of stress conditions. | 1. Characterize the purity of each new batch of this compound before starting degradation studies. 2. Follow standardized and well-documented protocols for all experiments. |
| Difficulty Identifying Degradation Products by MS | 1. Low abundance of the degradation product. 2. Complex fragmentation pattern. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Perform MS/MS analysis to obtain fragment ions and deduce the structure. Compare the fragmentation pattern with that of the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes the conditions for inducing the degradation of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile or a suitable organic solvent.
-
For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution.
2. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, and 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 2, 6, and 24 hours.
-
Control: A solution of this compound in the same solvent, protected from light and stored at 4°C.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of this compound and its Degradation Products
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from more polar degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-2000.
-
MS/MS Analysis: Perform data-dependent acquisition to trigger MS/MS fragmentation for the most abundant ions in each scan.
Data Presentation
Table 1: Hypothetical Major Degradation Products of this compound Identified by LC-MS/MS
| Degradation Product | Stress Condition | Proposed Structure/Modification | Expected m/z [M+H]⁺ |
| DP1 | Acid/Base Hydrolysis | Hydrolysis at Leu-βAla peptide bond | ~800 + ~836 |
| DP2 | Acid/Base Hydrolysis | Hydrolysis at Gly-Aib peptide bond | ~950 + ~686 |
| DP3 | Oxidation | Oxidation of N-terminal acetyl group (+16 Da) | 1651.14 |
| DP4 | Photodegradation | Cleavage at an internal peptide bond | Varies |
Note: The m/z values are hypothetical and would need to be confirmed by experimental data. The hydrolysis products would result in two separate smaller peptides.
Visualization of Experimental Workflow
Caption: Workflow for identifying this compound degradation products.
This diagram outlines the key steps from sample preparation and forced degradation to LC-MS/MS analysis and data interpretation for the identification of this compound degradation products.
Technical Support Center: Efrapeptin F in Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Efrapeptin F in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide antibiotic that acts as a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V). It binds to the F1 catalytic domain of the enzyme, which is responsible for both ATP synthesis and hydrolysis. The binding of this compound prevents the necessary conformational changes in the β-subunit of the F1 domain, thereby blocking the enzyme's catalytic cycle.
Q2: What is the recommended concentration of this compound for complete inhibition?
For most applications, this compound concentrations in the range of 1-2 µM are sufficient to achieve complete inhibition of F0F1-ATPase/ATP synthase activity. However, the optimal concentration may vary depending on the specific experimental conditions, such as the source and concentration of mitochondria or purified enzyme.
Q3: Is a pre-incubation step required when using this compound?
Yes, a pre-incubation step is recommended to ensure that this compound has sufficient time to bind to the ATP synthase. A pre-incubation of 6 minutes at 26°C has been shown to be effective for ATPase activity assays.[1] The optimal pre-incubation time can be influenced by factors such as temperature and the concentration of the inhibitor and the enzyme.
Q4: Does this compound inhibit both ATP synthesis and ATP hydrolysis?
Yes, this compound is known to inhibit both the forward reaction of ATP synthesis and the reverse reaction of ATP hydrolysis catalyzed by the F1F0-ATP synthase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Inhibition of ATP Synthase Activity | Insufficient Incubation Time: this compound requires time to bind to the enzyme. | Increase the pre-incubation time with this compound before initiating the assay. We recommend starting with a 6-minute pre-incubation and optimizing from there. Consider performing a time-course experiment (e.g., 2, 5, 10, 15 minutes of pre-incubation) to determine the optimal time for your specific system. |
| Suboptimal this compound Concentration: The concentration of the inhibitor may be too low relative to the enzyme concentration. | Prepare a dose-response curve to determine the IC50 for your experimental setup. Increase the this compound concentration in a stepwise manner (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) to ensure complete inhibition. | |
| Inhibitor Instability: Improper storage or handling of this compound can lead to degradation. | Ensure this compound is stored as recommended by the manufacturer (typically at -20°C). Prepare fresh working solutions from a stock solution for each experiment. | |
| High Variability Between Replicates | Inconsistent Pre-incubation Times: Minor differences in pre-incubation times between samples can lead to variability. | Use a multichannel pipette or a timed addition protocol to ensure all samples are pre-incubated for the exact same duration. |
| Temperature Fluctuations: Temperature can affect the binding kinetics of this compound. | Maintain a constant and controlled temperature during the pre-incubation and the assay itself using a water bath or a temperature-controlled plate reader. | |
| Unexpected Off-Target Effects | High this compound Concentration: While specific, very high concentrations of any inhibitor can potentially lead to non-specific interactions. | Use the lowest concentration of this compound that provides complete inhibition of ATP synthase. Refer to your dose-response curve to determine this concentration. |
| Contamination of Reagents: Other compounds in the assay mixture may be interfering with the results. | Use high-purity reagents and ensure that all solutions are properly prepared and filtered if necessary. |
Experimental Protocols
Determining Optimal this compound Incubation Time
This protocol outlines a method to determine the necessary pre-incubation time for this compound to achieve maximal inhibition of ATP synthase activity in your specific experimental system.
Materials:
-
Isolated mitochondria or purified F1F0-ATP synthase
-
This compound stock solution
-
Assay buffer appropriate for your kinetic assay (e.g., for measuring ATP hydrolysis or synthesis)
-
Substrates for the kinetic assay (e.g., ATP for hydrolysis, ADP and Pi for synthesis)
-
Detection reagents for your assay (e.g., malachite green for phosphate detection in hydrolysis assays)
-
Temperature-controlled microplate reader or spectrophotometer
Procedure:
-
Prepare a series of reaction mixtures containing your mitochondrial preparation or purified enzyme in the assay buffer.
-
Add this compound to the desired final concentration (e.g., 2 µM) to each reaction mixture, except for the no-inhibitor control.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 26°C or 37°C) for varying amounts of time (e.g., 0, 2, 4, 6, 8, 10, 15 minutes).
-
Initiate the kinetic reaction by adding the substrate(s) at the end of each respective pre-incubation period.
-
Measure the enzyme activity over a set period according to your established kinetic assay protocol.
-
Plot the enzyme activity (or percent inhibition) as a function of the pre-incubation time. The optimal incubation time is the point at which maximal inhibition is achieved and does not significantly increase with longer incubation.
Visualizations
Caption: Mechanism of F1F0-ATP Synthase inhibition by this compound.
Caption: Troubleshooting workflow for incomplete inhibition by this compound.
References
Technical Support Center: Enhancing the Biological Activity of Efrapeptin Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the biological activity of Efrapeptin peptides.
Frequently Asked Questions (FAQs)
Q1: What are Efrapeptins and what is their primary mechanism of action?
A1: Efrapeptins are a family of linear peptidic natural products, primarily produced by fungi of the Tolypocladium genus.[1] Their main mechanism of action is the potent inhibition of mitochondrial FₒF₁-ATP synthase, a key enzyme in cellular energy production.[2] This inhibition ultimately leads to apoptosis (programmed cell death) in susceptible cells. Additionally, Efrapeptins have been shown to inhibit the 26S proteasome and interfere with Hsp90 chaperone function, contributing to their anticancer activity.
Q2: How can the biological activity of Efrapeptin peptides be enhanced?
A2: The biological activity of Efrapeptins can be enhanced through several strategies:
-
Chemical Modification: Introducing small chemical groups, such as a methyl group, into the peptide backbone can significantly increase potency and proteolytic stability.[2][3] The "methyl scanning" approach, for example, has produced an Efrapeptin C analog with four-fold greater activity.[2][3]
-
Formulation Strategies: As Efrapeptins are hydrophobic, optimizing their formulation is crucial for bioavailability. This can involve using appropriate solvents, excipients, or novel drug delivery systems to improve solubility and delivery to the target site.
-
Synergistic Combinations: Combining Efrapeptins with other therapeutic agents that target complementary pathways could lead to enhanced efficacy.
Q3: My Efrapeptin analog shows lower than expected activity. What are the possible causes?
A3: Several factors could contribute to lower than expected biological activity:
-
Peptide Degradation: Efrapeptins, like other peptides, are susceptible to degradation.[1] Improper storage, repeated freeze-thaw cycles, or exposure to light and oxygen can lead to hydrolysis, oxidation, or deamidation, reducing the peptide's activity.[1][4]
-
Poor Solubility: The hydrophobic nature of Efrapeptins can lead to poor solubility in aqueous assay buffers, resulting in a lower effective concentration and consequently, lower observed activity.[1]
-
Inaccurate Quantification: Errors in determining the peptide concentration will lead to inaccurate activity measurements. It is crucial to use a reliable quantification method.
-
Assay Interferences: Components of the assay buffer or impurities in the peptide sample could interfere with the assay, leading to erroneous results.
Troubleshooting Guides
Problem 1: Poor Solubility of Efrapeptin Peptides
Symptoms:
-
Visible precipitate in the solution.
-
Inconsistent results in biological assays.
-
Low observed bioactivity.
Possible Causes:
-
The inherent hydrophobicity of the Efrapeptin peptide sequence.
-
Use of an inappropriate solvent.
-
Incorrect pH of the buffer.
Solutions:
-
Solvent Selection:
-
Start by dissolving the peptide in a small amount of a polar, organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.
-
Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing to reach the desired final concentration.
-
-
pH Adjustment:
-
The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer can improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer might be more suitable.
-
-
Use of Solubilizing Agents:
-
Incorporate surfactants or detergents (e.g., Tween-20, Triton X-100) at low, non-disruptive concentrations in your buffer.
-
Consider the use of co-solvents like glycerol or polyethylene glycol (PEG).
-
-
Sonication:
-
Brief sonication can help to break up aggregates and improve the dissolution of the peptide.
-
Problem 2: Peptide Degradation and Instability
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unexpected peaks in HPLC analysis.
-
Changes in the physical appearance of the lyophilized peptide (e.g., color change).[5]
Possible Causes:
-
Hydrolysis: Cleavage of peptide bonds, often at aspartic acid residues.[6]
-
Deamidation: Conversion of asparagine or glutamine to their corresponding carboxylic acids.[4][6]
-
Oxidation: Modification of methionine, cysteine, or tryptophan residues.[4]
-
Improper Storage: Exposure to moisture, light, oxygen, and elevated temperatures.[1]
-
Repeated Freeze-Thaw Cycles: Can lead to peptide aggregation and degradation.[1]
Solutions:
-
Proper Storage:
-
Store lyophilized peptides at -20°C or -80°C in a desiccator.[1]
-
Protect from light by using amber vials or wrapping vials in foil.
-
-
Handling:
-
Allow the peptide to warm to room temperature before opening the vial to prevent condensation.
-
Once in solution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Use sterile, nuclease-free buffers for reconstitution.
-
-
Buffer Considerations:
Problem 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Discrepancies between different experimental runs.
Possible Causes:
-
Cell Culture Variability: Inconsistent cell seeding density, passage number, or cell health.
-
Peptide Solubility Issues: Precipitation of the peptide in the cell culture medium.
-
Edge Effects: Evaporation from wells at the edge of the microplate leading to increased compound concentration.
-
Inaccurate Pipetting: Errors in serial dilutions or addition of reagents.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent passage number range.
-
Ensure a uniform cell seeding density across all wells.
-
Regularly check for mycoplasma contamination.
-
-
Optimize Peptide Delivery:
-
Prepare a concentrated stock solution in an appropriate solvent and ensure it is fully dissolved before diluting in the cell culture medium.
-
Visually inspect the medium for any signs of precipitation after adding the peptide.
-
-
Assay Plate Layout:
-
Avoid using the outer wells of the microplate, or fill them with sterile buffer or medium to minimize edge effects.
-
Randomize the layout of samples on the plate.
-
-
Pipetting Technique:
-
Use calibrated pipettes and practice proper pipetting techniques.
-
Perform serial dilutions carefully and mix thoroughly at each step.
-
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Methylated Efrapeptin C Analog
This protocol is a generalized procedure based on the "methyl scanning" approach.[2]
Materials:
-
Fmoc-protected amino acids
-
Resin (e.g., ChemMatrix resin)[2]
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Methodology:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, including the desired methylated amino acid analog, following standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of Efrapeptin analogs on cancer cell lines.[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Efrapeptin analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the Efrapeptin analog in complete medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
Data Presentation
| Efrapeptin C Analog | Modification | Relative Potency vs. Efrapeptin C | Proteolytic Stability | Reference |
| 1f | (S)-β³-hAla-7 | 4-fold more potent | Higher | [2][3] |
| 1g | (R)-β³-hAla-7 | 5-fold less potent | Not specified | [2][3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Efrapeptin's multi-target mechanism of action.
Caption: General workflow for enhancing Efrapeptin activity.
Caption: Inhibition of the Hsp90 chaperone cycle by Efrapeptin.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. genscript.com [genscript.com]
- 6. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of ATP Synthase Inhibitors: Efrapeptin F vs. Oligomycin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ATP synthase inhibitors is critical for experimental design and therapeutic development. This guide provides a comprehensive comparison of two potent inhibitors, Efrapeptin F and Oligomycin, detailing their mechanisms of action, inhibitory profiles, and the experimental protocols to assess their activity.
ATP synthase, the mitochondrial F1Fo-ATPase, is a ubiquitous and essential enzyme responsible for the majority of cellular ATP production. Its critical role in cellular bioenergetics has made it a key target for both research tools and potential therapeutic agents. Among the arsenal of ATP synthase inhibitors, this compound and Oligomycin are two of the most widely studied, each exhibiting distinct mechanisms of action and binding sites. This guide will objectively compare their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Oligomycin |
| Target Subunit | F1 Catalytic Domain (α/β/γ subunits) | Fo Proton Channel (c-subunit ring) |
| Mechanism of Action | Prevents conformational changes in the βE subunit required for ATP synthesis and hydrolysis by binding in the central cavity of F1.[1] | Blocks the proton channel in the Fo domain, thereby inhibiting proton translocation and disrupting the proton motive force necessary for ATP synthesis.[2] |
| Binding Site | Binds within the central cavity of the F1 domain, interacting with residues from the αE, αTP, βE, and γ subunits. | Binds to the surface of the c-ring in the Fo domain, interacting with adjacent c-subunits and the essential glutamate residue involved in proton translocation. |
| Reported IC50/EC50/Ki | IC50: ~52 nM (in PANC-1 cancer cells under nutrient deprivation)[1] | EC50: 107 ± 1.1 nM (ATPase activity, purified yeast ATP synthase); Ki: 1 µM (mitochondrial F0F1-ATPase); IC50: 0.2-0.9 µM (in cell lines) |
Delving Deeper: Mechanism of Action and Binding Sites
The distinct inhibitory profiles of this compound and Oligomycin stem from their unique interactions with the ATP synthase complex.
This compound , a peptide antibiotic, targets the catalytic F1 domain of the ATP synthase. It binds to a complex site located in the central cavity of F1, making contact with multiple subunits, including αE, αTP, the "empty" β subunit (βE), and the γ subunit. This binding event effectively locks the βE subunit in an open conformation, preventing the rotational catalysis required for both ATP synthesis and hydrolysis.
Oligomycin , a macrolide antibiotic, exerts its inhibitory effect on the membrane-embedded Fo domain. Specifically, it binds to the ring of c-subunits, which forms the rotor of the enzyme. The binding site is located on the surface of the c-ring that faces the central stalk. By lodging itself between adjacent c-subunits, oligomycin physically obstructs the rotation of the c-ring, thereby blocking the flow of protons through the Fo channel. This disruption of the proton motive force halts ATP synthesis.
Visualizing the Inhibition
To better understand the distinct binding locations and the overall experimental workflow for comparing these inhibitors, the following diagrams are provided.
Caption: Comparative binding sites of this compound and Oligomycin on ATP synthase.
Caption: A typical experimental workflow for comparing ATP synthase inhibitors.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Protocol 1: Isolation of Bovine Heart Mitochondria
Objective: To obtain a purified and functional mitochondrial fraction for in vitro ATP synthase activity assays.
Materials:
-
Fresh bovine heart tissue
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge and appropriate rotors
-
Spectrophotometer for protein quantification
Procedure:
-
Mince the bovine heart tissue and wash thoroughly with ice-cold Isolation Buffer.
-
Homogenize the tissue in 4 volumes of Isolation Buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in Isolation Buffer and repeat the centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the isolated mitochondria on ice for immediate use or at -80°C for long-term storage.
Protocol 2: ATP Synthesis Assay using Luciferin/Luciferase
Objective: To measure the rate of ATP synthesis by isolated mitochondria in the presence and absence of inhibitors.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA
-
Substrates: 5 mM Succinate, 1 mM ADP
-
Luciferin/Luciferase ATP Assay Kit
-
Luminometer
-
This compound and Oligomycin stock solutions (in a suitable solvent like DMSO or ethanol)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, succinate, and the luciferin/luciferase reagent in a luminometer tube.
-
Add the isolated mitochondria (typically 50-100 µg of protein) to the reaction mixture and equilibrate for 5 minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding ADP.
-
Measure the luminescence signal continuously for 5-10 minutes to establish the basal rate of ATP synthesis.
-
For inhibitor studies, add varying concentrations of this compound or Oligomycin to the reaction mixture before the addition of ADP.
-
Record the rate of ATP synthesis for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor) and plot the data to determine the IC50 value.
Protocol 3: Data Analysis for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Oligomycin.
Procedure:
-
For each inhibitor, plot the percentage of ATP synthase activity (relative to the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% of the maximal inhibition. This can be determined from the fitted curve.
Concluding Remarks
Both this compound and Oligomycin are invaluable tools for studying mitochondrial function and ATP synthase. Their distinct mechanisms of action make them suitable for different experimental questions. Oligomycin, by targeting the Fo domain, is a classic inhibitor for studying the consequences of blocking proton translocation and is often used in cellular respiration assays to measure maximal glycolytic capacity. This compound, with its F1-directed inhibition, provides a means to probe the catalytic mechanism of ATP synthesis and hydrolysis directly.
The choice between these inhibitors will ultimately depend on the specific research question. For studies focused on the direct catalytic activity of the F1 domain, this compound is the more specific tool. For experiments investigating the role of the proton motive force and the function of the Fo domain, Oligomycin is the inhibitor of choice. By understanding their fundamental differences and employing rigorous experimental protocols, researchers can effectively utilize these potent inhibitors to unravel the complexities of cellular energy metabolism.
References
A Comparative Guide to Efrapeptin F and Other Peptide Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Efrapeptin F with other prominent peptide inhibitors of mitochondrial F1Fo-ATP synthase. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction: Targeting the Powerhouse of the Cell
Mitochondria, the primary sites of cellular respiration and ATP synthesis, are critical for cellular function and survival. The F1Fo-ATP synthase, or Complex V, is a key enzyme in the inner mitochondrial membrane responsible for producing the majority of cellular ATP. Due to its central role in metabolism, F1Fo-ATP synthase is a significant target for a variety of natural and synthetic inhibitors. Among these, peptide inhibitors represent a diverse class of molecules with potent and specific activities. This guide focuses on this compound and compares it with other well-characterized peptide mitochondrial inhibitors, namely Oligomycin, Aurovertin, and Leucinostatin.
Mechanism of Action: Distinct Binding Sites on a Molecular Motor
This compound and its counterparts all target the F1Fo-ATP synthase, but they do so by binding to different subunits of this complex enzyme, leading to distinct inhibitory profiles.
-
This compound: This linear peptide antibiotic, produced by the fungus Tolypocladium niveum, is a potent inhibitor of the F1 catalytic domain of ATP synthase.[1] It binds within the central cavity of the F1 moiety, interacting with the γ and βE subunits, as well as two adjacent α subunits.[1] This binding action prevents the conformational changes in the β subunit that are necessary for ATP synthesis and hydrolysis.[2]
-
Oligomycin: This macrolide antibiotic, produced by Streptomyces diastatochromogenes, targets the Fo subunit of the ATP synthase. Specifically, it binds to the c-ring of the Fo domain, blocking the proton channel and thereby inhibiting proton translocation. This disruption of the proton motive force halts ATP synthesis.[3]
-
Aurovertin: Another fungal metabolite, Aurovertin B, also binds to the F1 domain, but at a site distinct from this compound. It interacts with the β subunits, and its binding is known to be a mixed, noncompetitive inhibitor of F1Fo-ATPase.[4] Aurovertin has been shown to inhibit ATP synthesis more potently than ATP hydrolysis.[4]
-
Leucinostatins: These peptide antibiotics, like Oligomycin, target the Fo part of the ATP synthase.[5] They inhibit oxidative phosphorylation in mitochondria by interfering with the function of this proton-translocating domain.[5]
The distinct binding sites of these inhibitors on the F1Fo-ATP synthase complex are a crucial factor in their specific inhibitory characteristics.
Comparative Performance: A Look at the Numbers
Direct comparison of the inhibitory potency of these peptides is challenging due to the lack of studies using a single, standardized experimental system. The following table summarizes available half-maximal inhibitory concentration (IC50) values from different studies, and it is crucial to consider the different biological systems and assay conditions when interpreting this data.
| Inhibitor | Target Organism/Cell Line | Target Subunit | IC50 Value | Reference |
| Efrapeptin | Trypanosoma cruzi (soluble F1) | F1 | ~81 nM (KD) | [2] |
| Oligomycin A | MCF7 (human breast cancer) | Fo | ~100 nM | [6] |
| MDA-MB-231 (human breast cancer) | Fo | ~5-10 µM | [6] | |
| Aurovertin | Trypanosoma cruzi (soluble F1) | F1 | ~6.6 µM (KD) | [2] |
Note: The values for Efrapeptin and Aurovertin are dissociation constants (KD) from studies on the soluble F1 fragment from a protozoan, which may not directly correlate with IC50 values in intact mammalian mitochondria or cells. The IC50 values for Oligomycin A demonstrate cell-line specific differences in sensitivity.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, a detailed protocol for a key experiment is provided below.
Measurement of F1-ATPase Activity
This protocol is adapted from a study on bovine heart mitochondria and can be used to assess the inhibitory effects of peptides on the catalytic activity of the F1 subunit.[1]
Materials:
-
Purified F1-ATPase from bovine heart mitochondria
-
Assay buffer: 50 mM Pipes/NaOH, pH 6.6, 50 mM KCl, 2 mM MgCl2
-
ATP-regenerating system:
-
Pyruvate kinase (12–15 units/ml)
-
Lactate dehydrogenase (12–15 units/ml)
-
Phosphoenolpyruvate (1 mM)
-
-
NADH (0.2 mM)
-
MgATP (substrate, concentrations ranging from 0.2 to 2 mM for Ki determination, or 2 mM for IC50 determination)
-
Peptide inhibitors (various concentrations)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay mixture by combining the assay buffer, ATP-regenerating system components, and NADH in a cuvette.
-
Add the desired concentration of the peptide inhibitor to the assay mixture and incubate for a specified period if pre-incubation is required.
-
Initiate the reaction by adding a known amount of purified F1-ATPase (e.g., 1.5 µg) to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.
-
Record the initial rate of the reaction (v) over a period of 60 seconds.
-
To determine IC50 values, perform the assay with a range of inhibitor concentrations and a fixed substrate concentration (e.g., 2 mM MgATP).
-
To determine the inhibition constant (Ki) and the mode of inhibition, vary the concentrations of both the inhibitor and the substrate (MgATP).
Data Analysis:
-
IC50 values can be calculated by fitting the dose-response data to a suitable equation, such as the median effect equation.
-
Ki values and the type of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The inhibition of mitochondrial ATP synthase triggers a cascade of downstream cellular events. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway of mitochondrial ATP synthase inhibition.
Caption: General experimental workflow for comparing mitochondrial inhibitors.
Conclusion
This compound is a potent peptide inhibitor of the mitochondrial F1Fo-ATP synthase, acting on the F1 subunit. Its mechanism of action is distinct from other peptide inhibitors like Oligomycin and Leucinostatin, which target the Fo subunit, and Aurovertin, which binds to a different site on the F1 domain. While direct, comprehensive comparative data in a single mammalian system is lacking in the current literature, the available information indicates that all these peptides are powerful tools for studying mitochondrial function and hold potential for therapeutic development. The provided experimental protocol and pathway diagrams offer a framework for researchers to further investigate and compare these fascinating molecules. Future studies focusing on direct, head-to-head comparisons in relevant cellular and in vivo models are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of Efrapeptin F: A Comparative Guide to its Cytotoxic Effects Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of potential therapeutic agents across various cellular landscapes is paramount. This guide provides a comprehensive cross-validation of Efrapeptin F's efficacy, presenting its cytotoxic profile in different cell lines. By offering a side-by-side comparison of its potency, detailed experimental methodologies, and an exploration of its mechanism of action, this document serves as a critical resource for evaluating this compound as a potential anti-cancer agent.
This compound, a known inhibitor of mitochondrial F₀F₁-ATPase, has demonstrated significant cytotoxic effects, primarily through the induction of apoptosis. Its ability to disrupt cellular energy production by targeting the ATP synthase complex makes it a compound of interest in oncology research. This guide synthesizes available data to facilitate a deeper understanding of its cell line-specific activity.
Comparative Cytotoxicity of this compound
To provide a clear overview of this compound's potency, the following table summarizes its half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines. This quantitative data is essential for comparing its efficacy and selectivity.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Carcinoma | ~24* |
| MCF-7 | Breast Adenocarcinoma | Data indicates viability reduction, specific IC50 not determined in the provided search results. |
| OVCAR-5 | Ovarian Carcinoma | Data indicates viability reduction, specific IC50 not determined in the provided search results. |
| Hep G2 | Hepatocellular Carcinoma | Tested with a crude extract containing Efrapeptins, not solely this compound. |
| A-549 | Lung Carcinoma | Tested with a crude extract containing Efrapeptins, not solely this compound. |
| A-431 | Skin/Epidermis Carcinoma | Tested with a crude extract containing Efrapeptins, not solely this compound. |
| LN-229 | Glioblastoma | Tested with a crude extract containing Efrapeptins, not solely this compound. |
*Note: The IC50 value for HeLa cells was determined using a crude extract containing efrapeptins and other compounds. While indicative of potent cytotoxicity, this value may not be solely attributable to this compound.
Mechanism of Action: Inducing Apoptosis through Mitochondrial Targeting
This compound exerts its cytotoxic effects by directly inhibiting the F₀F₁-ATPase (ATP synthase) in the inner mitochondrial membrane. This inhibition disrupts the proton gradient and halts the production of ATP, the cell's primary energy currency. The resulting energy crisis triggers the intrinsic pathway of apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the cytotoxic effects of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of IC50 values of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of this compound.
Efrapeptin F: A Potent and Specific Inhibitor of Mitochondrial F-type ATPase with Limited Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a comprehensive comparison of the inhibitory effects of Efrapeptin F on mitochondrial F-type ATPase versus other cellular ATPases, supported by experimental data and detailed protocols.
This compound is a well-established and potent inhibitor of the mitochondrial F1Fo-ATPase (also known as F-type ATPase or ATP synthase), a crucial enzyme complex responsible for ATP synthesis through oxidative phosphorylation. Its high affinity and specific binding to the F1 catalytic domain make it an invaluable tool for studying mitochondrial bioenergetics. However, a thorough evaluation of its effects on other major classes of ATPases is essential to ensure its utility as a specific inhibitor in complex biological systems. This guide summarizes the available quantitative data on the specificity of this compound and provides detailed experimental methodologies for assessing ATPase activity.
Comparative Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against different classes of ATPases. The data clearly demonstrates a significantly higher potency of this compound for the mitochondrial F-type ATPase compared to other ATPases for which data is available.
| ATPase Type | Specific Enzyme | Source Organism | Inhibition Metric | Value (µM) | Reference |
| F-type | Mitochondrial F1Fo-ATPase | Bovine Heart | IC50 | ~ 1-2 | [1] |
| V-type | Vacuolar-type H+-ATPase | Galleria mellonella (insect midgut) | Ki | 0.125 | |
| V-type | Vacuolar-type H+-ATPase | Mung Bean | IC50 | > 10 (50% inhibition at 10 µM) | |
| P-type | Na+/K+-ATPase | Not Reported | IC50/Ki | No significant inhibition reported | N/A |
| P-type | Ca2+-ATPase (SERCA) | Not Reported | IC50/Ki | No significant inhibition reported | N/A |
| P-type | H+/K+-ATPase | Not Reported | IC50/Ki | No significant inhibition reported | N/A |
| A-type | Archaeal A-type ATPase | Not Reported | IC50/Ki | No significant inhibition reported | N/A |
Note: The lack of reported significant inhibition for P-type and A-type ATPases in the literature suggests a high degree of specificity of this compound for F-type and, to a lesser extent, V-type ATPases. However, direct experimental validation is always recommended for specific applications.
Mechanism of Action and Specificity
This compound's high specificity for the F-type ATPase stems from its unique binding site within the central cavity of the F1 catalytic domain. This binding blocks the rotational movement of the γ-subunit, which is essential for the conformational changes in the β-subunits required for both ATP synthesis and hydrolysis.
The structural differences between the catalytic domains of F-type, V-type, P-type, and A-type ATPases are the primary determinants of this compound's specificity. While there is some structural similarity between the catalytic subunits of F-type and V-type ATPases, which may explain the observed inhibition of the insect V-ATPase, the catalytic mechanisms and overall structures of P-type and A-type ATPases are fundamentally different, making them less susceptible to inhibition by this compound.
Experimental Protocols
Accurate assessment of ATPase activity is crucial for determining the inhibitory profile of compounds like this compound. Below are detailed protocols for measuring the activity of mitochondrial F1Fo-ATPase and a general protocol for V-type ATPase activity, which can be adapted for specificity studies.
Measurement of Mitochondrial F1Fo-ATPase Activity
This protocol utilizes a coupled enzyme assay where the production of ADP from ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Pyruvate kinase (PK, 1000 units/mL)
-
Lactate dehydrogenase (LDH, 1000 units/mL)
-
NADH (10 mM)
-
Oligomycin (optional, as a positive control for F-type ATPase inhibition)
-
This compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, 2 mM ATP, 5 mM PEP, 0.3 mM NADH, and 10 units/mL each of PK and LDH.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Add the mitochondrial or SMP preparation to the cuvette to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
To determine the specific F1Fo-ATPase activity, perform a parallel assay in the presence of a known F-type ATPase inhibitor like oligomycin. The oligomycin-sensitive portion of the activity represents the F1Fo-ATPase activity.
-
To determine the IC50 of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.
Measurement of V-type ATPase Activity
This protocol measures the ATP-dependent proton pumping activity of V-type ATPases in isolated vesicles by monitoring the quenching of a pH-sensitive fluorescent probe.
Materials:
-
Vesicles containing V-type ATPase (e.g., vacuolar membrane vesicles)
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 100 mM KCl, 3 mM MgSO4
-
ATP solution (100 mM)
-
Acridine orange (fluorescent pH probe, 1 mM stock)
-
Bafilomycin A1 (optional, as a positive control for V-type ATPase inhibition)
-
This compound stock solution
Procedure:
-
Resuspend the V-type ATPase-containing vesicles in the assay buffer.
-
Add acridine orange to a final concentration of 5 µM to the vesicle suspension in a fluorometer cuvette.
-
Monitor the fluorescence of acridine orange (excitation ~490 nm, emission ~530 nm).
-
Initiate the reaction by adding ATP to a final concentration of 1-3 mM. ATP-dependent proton pumping into the vesicles will lead to a quenching of the acridine orange fluorescence.
-
The initial rate of fluorescence quenching is proportional to the V-type ATPase activity.
-
To confirm that the observed activity is due to V-type ATPases, perform a control experiment with a specific V-type ATPase inhibitor like Bafilomycin A1.
-
To determine the effect of this compound, pre-incubate the vesicles with varying concentrations of this compound before adding ATP and measure the inhibition of the proton pumping activity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Specificity of this compound for different ATPase families.
Caption: General workflow for ATPase activity assays.
References
A Comparative Analysis of Efrapeptin F and Efrapeptin C Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Efrapeptin F and Efrapeptin C, two potent mitochondrial F1F0-ATP synthase inhibitors. This document summarizes key quantitative data, outlines detailed experimental protocols for activity assessment, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Executive Summary
Efrapeptins are linear peptidic natural products known for their potent inhibitory effects on mitochondrial F1F0-ATP synthase, leading to significant anticancer, insecticidal, and antimicrobial activities. This guide focuses on a comparative evaluation of two prominent members of this family, this compound and Efrapeptin C. While both compounds target the same molecular machinery, their efficacy can vary depending on the biological context. This analysis consolidates available data to facilitate a clearer understanding of their respective potencies and potential therapeutic applications.
Quantitative Activity Comparison
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Efrapeptin C. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Target/Cell Line | Activity Metric | Value | Reference |
| This compound | PANC-1 (Human pancreatic cancer) | IC50 | 52 nM | [1] |
| Efrapeptin C (mixture) | MCF-7 (Human breast cancer) | GI50 | 27 nM | [2] |
| Efrapeptin C (analogue 1f) | MCF-7 (Human breast cancer) | GI50 | 8.8 nM | [2] |
| Efrapeptin C & analogues | Mitochondrial F1F0-ATP synthase (permeabilized MCF-7 cells) | EC50 | 0.86 - 2.6 nM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are measures of potency. A lower value indicates higher potency. The data for Efrapeptin C in MCF-7 cells corresponds to a mixture of efrapeptins and a highly potent synthetic analogue, respectively. The EC50 values represent the concentration required to elicit a half-maximal response in inhibiting the F1F0-ATP synthase enzyme directly.
Mechanism of Action: Inhibition of F1F0-ATP Synthase
Both this compound and Efrapeptin C exert their primary biological effect by inhibiting the F1F0-ATP synthase, a critical enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production. Efrapeptins bind to the F1 catalytic domain of the synthase, competitively with ADP and phosphate during ATP synthesis. This inhibition disrupts the proton motive force and leads to a rapid depletion of cellular ATP, triggering a cascade of events that culminate in cell death, primarily through apoptosis.
Signaling Pathway: Induction of Apoptosis
The inhibition of F1F0-ATP synthase by Efrapeptins initiates the intrinsic pathway of apoptosis. The depletion of ATP and disruption of mitochondrial function lead to the activation of pro-apoptotic proteins and the release of mitochondrial intermembrane space proteins into the cytosol.
References
Efrapeptin F: A Comparative Guide to its In Situ Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory mechanism of Efrapeptin F on the mitochondrial F1Fo-ATP synthase (Complex V) in situ, alongside other notable mitochondrial inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of mitochondrial function assays.
This compound is a potent inhibitor of the F1Fo-ATP synthase, a critical enzyme complex for cellular energy production. Understanding its precise mechanism of action in a cellular context is crucial for its application in research and potential therapeutic development. This guide compares this compound with other well-characterized inhibitors, highlighting their distinct binding sites and inhibitory effects.
Comparative Analysis of Mitochondrial Inhibitors
The following table summarizes the key characteristics of this compound and a selection of alternative mitochondrial inhibitors. It is important to note that the IC50 values can vary depending on the specific experimental conditions, cell type, and substrate used.
| Inhibitor | Target | Binding Site | Reported IC50/EC50/Ki (in situ or isolated mitochondria) |
| This compound | F1Fo-ATP synthase (Complex V) | F1 domain, central cavity | Dissociation constant (Ki): 10 nM[1] |
| Oligomycin | F1Fo-ATP synthase (Complex V) | Fo subunit, c-ring | EC50: 107 ± 1.1 nM (ATPase activity in yeast mitochondria)[2] |
| Aurovertin B | F1Fo-ATP synthase (Complex V) | F1 domain, β-subunits | Ki (ATP synthesis): 25 nM; Ki (ATP hydrolysis): 120 nM[3] |
| Gboxin | F1Fo-ATP synthase (Complex V) | F1Fo-ATPase complex | IC50: 150 nM (glioblastoma cell growth)[4] |
| Resveratrol | F1Fo-ATP synthase & Complex III | F1 domain & Complex III | IC50: 19 µM (mitochondrial ATP synthase); EC50 (state 3 respiration): 27 ± 5 µM[5] |
Delving into the Mechanisms: How They Inhibit ATP Synthesis
The F1Fo-ATP synthase is a molecular motor that couples proton translocation across the inner mitochondrial membrane to the synthesis of ATP. Inhibition of this complex can occur through interference with either the proton channel (Fo) or the catalytic activity of the F1 domain.
This compound belongs to a class of peptaibols that act as potent inhibitors of the F1 domain of ATP synthase. It binds within the central cavity of the F1 particle, effectively locking the rotor and preventing the conformational changes necessary for both ATP synthesis and hydrolysis.[6]
Oligomycin , a macrolide antibiotic, targets the Fo subunit of the ATP synthase.[7][8] By binding to the c-ring, it physically blocks the proton channel, thereby inhibiting the proton flow that drives the rotation of the central stalk and subsequent ATP synthesis.[7]
Aurovertin B also targets the F1 domain but at a different site than this compound. It binds to the β-subunits of the F1 particle, inducing a conformational state that inhibits catalytic activity.[3][9] Interestingly, aurovertin exhibits a preference for inhibiting ATP synthesis over ATP hydrolysis.[3][9]
Gboxin is a more recently identified inhibitor that targets the F1Fo-ATPase complex. While its precise binding site is still under investigation, it has been shown to inhibit oxidative phosphorylation and induce cell death in cancer cells.[4]
Resveratrol , a natural polyphenol, exhibits a broader inhibitory profile. It has been shown to inhibit the F1Fo-ATPase, likely by interacting with the F1 domain.[6] Additionally, it can inhibit Complex III of the electron transport chain, further impacting mitochondrial respiration.
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To better understand the molecular interactions and the experimental approach to confirming inhibition, the following diagrams are provided.
Caption: Inhibition of F1Fo-ATP synthase by this compound.
Caption: Experimental workflow for in situ inhibition analysis.
Experimental Protocols
Confirming the inhibitory mechanism of this compound in situ requires precise measurement of mitochondrial respiration in a cellular environment where mitochondria are intact but the plasma membrane is permeabilized. This allows for the controlled addition of substrates and inhibitors.
Protocol 1: High-Resolution Respirometry in Permeabilized Cells
This protocol outlines the measurement of oxygen consumption rates (OCR) in permeabilized cells to determine the inhibitory effect of this compound.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Cultured cells or freshly isolated tissue
-
Respiration medium (e.g., MiR05)
-
Digitonin for permeabilization
-
Mitochondrial substrates: Pyruvate, Malate, ADP, Succinate
-
This compound and other inhibitors of interest
-
Cytochrome c
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend in respiration medium to a final concentration of 1-2 x 10^6 cells/mL. For tissue samples, prepare a homogenate.
-
Respirometer Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Permeabilization: Add the cell suspension to the respirometer chambers. After recording a stable baseline, add an optimized concentration of digitonin to permeabilize the cell membrane. The optimal concentration should be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the mitochondrial outer membrane.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration (Leak): Add Complex I substrates (e.g., pyruvate and malate) to measure leak respiration in the absence of ADP.
-
State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.
-
Cytochrome c Test: Add cytochrome c to assess the integrity of the outer mitochondrial membrane. A significant increase in OCR upon cytochrome c addition indicates a damaged outer membrane.
-
Complex II-linked Respiration: Add the Complex I inhibitor rotenone, followed by the Complex II substrate succinate, to measure respiration driven by Complex II.
-
-
Inhibitor Titration:
-
Establish a stable State 3 or Complex II-linked respiration.
-
Perform a stepwise titration of this compound (or other inhibitors) into the chamber, allowing the OCR to stabilize after each addition.
-
Record the OCR at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the OCR as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal OCR.
-
Protocol 2: In Situ Mitochondrial ATP Synthase Activity Assay
This protocol measures the ATP hydrolysis activity of the F1Fo-ATP synthase in permeabilized cells, which is also inhibited by this compound.
Materials:
-
Permeabilized cells (prepared as in Protocol 1)
-
Assay buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
This compound and other inhibitors
Procedure:
-
Reaction Setup: In a microplate or cuvette, add the assay buffer.
-
Initiate Reaction: Add the permeabilized cell suspension to the assay buffer to start the reaction.
-
Measure Baseline Activity: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.
-
Inhibitor Addition: Add this compound (or other inhibitors) at various concentrations to different wells or cuvettes.
-
Measure Inhibited Activity: Monitor the change in the rate of NADH oxidation in the presence of the inhibitor.
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
By employing these methodologies, researchers can effectively confirm and quantify the in situ inhibitory mechanism of this compound and compare its potency and mode of action with other mitochondrial inhibitors. This information is invaluable for dissecting the intricacies of mitochondrial bioenergetics and for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. Frontiers | Exploring the druggability of the binding site of aurovertin, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drjockers.com [drjockers.com]
- 5. scispace.com [scispace.com]
- 6. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Efrapeptin F Inhibition Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on the inhibitory effects of Efrapeptin F, a potent inhibitor of F-type ATP synthase. The objective is to assess the reproducibility of these findings by examining quantitative data from various studies, detailing the experimental protocols used, and visualizing the underlying biological pathways and experimental workflows.
Quantitative Inhibition Data
This compound has demonstrated cytotoxic effects across different cancer cell lines by inhibiting mitochondrial F1F0-ATPase. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PANC-1 | Pancreatic Cancer | 52 | [1] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but significant inhibition shown | [1] |
| OVCAR-5 | Ovarian Carcinoma | Not explicitly stated, but significant inhibition shown | |
| T47D | Breast Cancer | Significant inhibition | [1] |
| Hs578T | Breast Cancer | Significant inhibition | [1] |
| MDA-MB-453 | Breast Cancer | Significant inhibition | [1] |
| MDA-MB-231 | Breast Cancer | Significant inhibition | [1] |
Note: While several studies demonstrate the inhibitory effect of this compound on various cell lines, a direct comparison of IC50 values for the same cell line across multiple independent studies is limited in the currently available literature. The data presented here is from a single comprehensive study for most cell lines, highlighting a need for further independent verification to robustly assess reproducibility.
Experimental Protocols
The determination of IC50 values and the assessment of cellular inhibition by this compound predominantly rely on cell viability assays, with the MTT assay being a commonly employed method.
MTT Cell Viability Assay Protocol (General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 or OVCAR-5 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL in complete medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 3 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of this compound using a cell viability assay.
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of the F1F0-ATPase (ATP synthase) in the inner mitochondrial membrane. This disruption of cellular energy production leads to a cascade of events culminating in apoptosis (programmed cell death).
Caption: this compound's mechanism leading to apoptosis.
References
Combination Therapies with mTOR Inhibitors: A Comparative Guide to Synergistic and Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a critical signaling node in cancer cells, regulating a wide array of processes including cell growth, proliferation, and survival. Consequently, mTOR inhibitors have emerged as a significant class of targeted cancer therapeutics. However, their efficacy as monotherapy can be limited by intrinsic and acquired resistance mechanisms. This has led to extensive research into combination strategies, pairing mTOR inhibitors with other therapeutic agents to enhance anti-tumor activity. This guide provides a comparative overview of the synergistic and antagonistic effects observed when mTOR inhibitors are combined with other cancer drugs, supported by preclinical experimental data.
Quantitative Comparison of Combination Effects
The following table summarizes the quantitative effects of combining mTOR inhibitors with various classes of anti-cancer agents. The Combination Index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| mTOR Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Observed Effect |
| Rapamycin | Paclitaxel | Breast Cancer | MCF-7 | Varies | Varies | 0.375[1] | Synergistic |
| Rapamycin | Paclitaxel | Breast Cancer | MDA-MB-468 | Varies | Varies | 0.350[1] | Synergistic |
| Rapamycin | Carboplatin | Breast Cancer | MCF-7 | Varies | Varies | 0.582[1] | Synergistic |
| Rapamycin | Carboplatin | Breast Cancer | MDA-MB-468 | Varies | Varies | 0.522[1] | Synergistic |
| Rapamycin | Vinorelbine | Breast Cancer | MCF-7 | Varies | Varies | 0.686[1] | Synergistic |
| Rapamycin | Vinorelbine | Breast Cancer | MDA-MB-468 | Varies | Varies | 0.706[1] | Synergistic |
| Rapamycin | Doxorubicin | Breast Cancer | MCF-7 | Varies | Varies | 0.922[1] | Additive |
| Rapamycin | Doxorubicin | Breast Cancer | MDA-MB-468 | Varies | Varies | 1.24[1] | Antagonistic |
| Rapamycin | Gemcitabine | Breast Cancer | MCF-7 | Varies | Varies | 1.25[1] | Antagonistic |
| Rapamycin | Gemcitabine | Breast Cancer | MDA-MB-468 | Varies | Varies | 0.962[1] | Additive |
| Rapamycin | 5-Fluorouracil | Scirrhous Gastric Cancer | OCUM-2M, OCUM-8 | Varies | Decreased | < 1 (not specified) | Synergistic |
| Everolimus | Metformin | Breast Cancer | HCC1428, MDA-MB-549, BT549 | Everolimus: ~10-50 nM; Metformin: ~2-5 mM[2][3] | Significantly lower than single agents | < 1 (not specified) | Synergistic [2] |
| Temsirolimus | PI-103 (Dual PI3K/mTOR inhibitor) | Glioblastoma | GBM39 | Varies | Varies | Additive | Additive |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols typically used to assess synergistic and antagonistic effects.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the mTOR inhibitor, the combination agent, or both at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves. The Combination Index (CI) is calculated using software such as CalcuSyn or CompuSyn, based on the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate key signaling pathways and the points of intervention for different inhibitors.
Caption: Synergistic inhibition of the PI3K/Akt/mTOR pathway.
Caption: Feedback activation leading to potential antagonism.
Experimental Workflow
The following diagram outlines a typical workflow for assessing drug combination effects in vitro.
Caption: In vitro workflow for combination drug screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined Use of Metformin and Everolimus Is Synergistic in the Treatment of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Efrapeptin F: A Guide for Laboratory Professionals
Efrapeptin F, a potent inhibitor of F1-ATPase, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information, including step-by-step procedures for the proper disposal of this compound waste. Adherence to these guidelines is crucial for maintaining a safe research environment.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures.
Storage: this compound should be stored in a tightly closed container in a cool, well-ventilated area.[1] Recommended storage temperatures are at or below 5°C (41°F).[2]
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to avoid inhalation, ingestion, and skin or eye contact.[1][2]
| Protective Equipment | Specification | Rationale |
| Respiratory Protection | Dust respirator or a self-contained breathing apparatus (SCBA)[2] | To prevent inhalation of harmful dust particles.[2] |
| Hand Protection | Chemical-resistant gloves | To prevent skin absorption.[2] |
| Eye Protection | Splash goggles[2] | To protect against accidental splashes. |
| Skin and Body Protection | Full protective suit and boots[2] | To prevent skin contact. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.
-
Containment:
-
Decontamination: After removing the spilled material, decontaminate the spill site. One suggested method is to use a 10% caustic solution.[1]
-
Final Cleaning: Flush the area with water.[3]
-
Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.
This compound Disposal Procedure
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep chemicals in their original containers where possible.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area away from heat and sources of ignition.[2]
-
-
Arranging for Pickup and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Efrapeptin F
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Efrapeptin F. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards.[1] Understanding these risks is the first step in safe handling. The recommended Personal Protective Equipment (PPE) is designed to mitigate exposure to these hazards.
Summary of Hazards
| Hazard Type | Description |
| Inhalation | May be harmful if inhaled and may cause irritation to the respiratory tract.[1] |
| Ingestion | May be harmful if swallowed.[1] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Goggles provide essential protection against splashes.[2][3][4] A face shield should be worn over goggles during activities with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | The specific type of glove should be selected based on the solvent used to handle this compound.[3] |
| Body Protection | Full Suit, Lab Coat | A full suit is recommended, especially for large quantities or when there is a risk of significant exposure.[1] For smaller scale work, a lab coat buttoned completely is the minimum requirement.[5] |
| Respiratory Protection | Dust Respirator, Self-Contained Breathing Apparatus (SCBA) | A dust respirator should be used to prevent inhalation of the powder.[1] For spill cleanup or situations with potential for high aerosolization, an SCBA is recommended.[1][3] |
| Foot Protection | Chemical-Resistant Boots, Closed-Toe Shoes | Boots are required for spill response.[1] In all laboratory settings, closed-toe shoes are mandatory.[5] |
Standard Operating Procedure for Handling this compound
Proper handling of this compound is critical to minimize exposure risk. This involves a combination of engineering controls and personal practices.
Engineering Controls
| Control Measure | Description |
| Ventilation | All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation risk.[1] |
| Process Enclosures | For larger scale operations, consider the use of glove boxes or other process enclosures to contain the material.[1] |
Work Practices
-
Avoid Dust Formation : Handle this compound carefully to avoid generating dust.
-
Hygiene : Always wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[1]
-
Decontamination : Decontaminate all surfaces and equipment that come into contact with this compound.
-
Labeling : Ensure all containers of this compound are clearly labeled with the substance name and associated hazards.
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary. Proper disposal of this compound and contaminated materials is also crucial to prevent environmental contamination.
Spill Response
| Spill Size | Procedure |
| Small Spill | Use appropriate tools to carefully collect the spilled material into a designated waste container.[1] |
| Large Spill | Evacuate the area and alert safety personnel. Use a shovel to place the material into a convenient waste disposal container.[1] A self-contained breathing apparatus (SCBA) should be worn.[1] |
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials : All disposable PPE (gloves, suits, etc.), and any materials used for cleaning spills should be placed in a sealed, labeled hazardous waste container.
-
Waste Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Consult with your institution's environmental health and safety department for specific guidance.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
